molecular formula C19H30O2 B153743 methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate CAS No. 2348-97-2

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

カタログ番号: B153743
CAS番号: 2348-97-2
分子量: 290.4 g/mol
InChIキー: JOSZZTLGHRSLOI-WLIUBQMOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, also known as Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, is a useful research compound. Its molecular formula is C19H30O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSZZTLGHRSLOI-WLIUBQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Photophysical Profiling of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate: A Technical Guide to Conjugated Polyene Membrane Probes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, universally recognized in lipidomics as methyl β -parinarate , is the methyl ester of the all-trans isomer of parinaric acid. As a Senior Application Scientist specializing in fluorescent probe development, I emphasize that the true power of this molecule lies in its structural homology to endogenous aliphatic chains. Unlike bulky aromatic fluorophores (e.g., pyrene or DPH) that artificially perturb membrane packing, methyl β -parinarate integrates seamlessly into lipid bilayers. This minimal steric disruption makes it an unparalleled tool for interrogating membrane dynamics, lipid phase transitions, and lipid-protein interactions[1].

Mechanistic Insights: Photophysics and Causality

The Polyene Chromophore and Near-UV Absorption

The photophysical signature of methyl β -parinarate is dictated by its conjugated tetraene core. The extended π -electron conjugation across the four double bonds significantly lowers the HOMO-LUMO energy gap compared to isolated alkenes. Consequently, its primary absorption band is shifted out of the deep-UV and into the near-ultraviolet region, specifically between 2[2].

This spectral window is a critical experimental advantage: it is sufficiently red-shifted to avoid background absorption from ubiquitous cellular chromophores like nucleotides and aromatic amino acids[1]. However, its absorption spectrum perfectly overlaps with the emission spectrum of tryptophan. This causality enables highly efficient Förster Resonance Energy Transfer (FRET), making the probe exceptionally useful for mapping lipid-protein binding interfaces, such as its interaction with 1[1].

Environmental Sensitivity: The Torsional Relaxation Mechanism

The defining characteristic of methyl β -parinarate is the extreme environmental sensitivity of its fluorescence quantum yield and lifetime.

  • In Fluid/Polar Environments: In solvents like methanol, the molecule exhibits a very low quantum yield ( Φ≈0.015 )[2]. Upon excitation to the S1​ state, the polyene chain undergoes rapid torsional motions around its single bonds. These rotations provide highly efficient non-radiative decay pathways, thermally dissipating the excitation energy and quenching fluorescence.

  • In Rigid/Gel Phase Environments: When partitioned into the restricted microenvironment of a lipid bilayer—particularly below the lipid's main phase transition temperature ( Tm​ )—these torsional motions are sterically hindered. By shutting down the non-radiative relaxation pathways, the molecule is forced to decay radiatively. This results in a dramatic enhancement of fluorescence intensity and an extended lifetime, reaching up to 2[2].

Photophysics S0 Ground State (S0) S1 Excited State (S1) Conjugated Tetraene S0->S1 Absorption (270-320 nm) Env Microenvironment (Gel vs. Fluid Phase) S1->Env Probes Fluor Fluorescence Emission (~410 nm) Env->Fluor Rigid/Gel Phase (High Quantum Yield) NonRad Non-Radiative Decay (Rotational Relaxation) Env->NonRad Fluid/Aqueous Phase (Low Quantum Yield) Fluor->S0 Radiative Decay NonRad->S0 Thermal Dissipation

Photophysical pathways of methyl beta-parinarate modulated by microenvironmental rigidity.

Quantitative Spectral Characteristics

The following table summarizes the core photophysical parameters of the conjugated tetraene system. The distinct vibronic bands and high molar absorptivity are hallmarks of linear polyenes.

PropertyValueEnvironmental Context
Absorption Range 2[2]General Solvents / Lipids
Primary Vibronic Peaks 3[2][3]General Solvents / Lipids
Molar Extinction Coefficient ( ϵ ) 2[2]Near 312 nm peak
Emission Maximum 2[2]Methanol / Lipid Bilayers
Quantum Yield ( Φ ) 2[2]Methanol (Fluid phase)
Fluorescence Lifetime ( τ ) 2[2]DPPC Gel Phase (25°C)

Self-Validating Experimental Protocols

A robust analytical workflow must account for the inherent vulnerabilities of the probe. Conjugated polyenes are highly susceptible to photo-bleaching and auto-oxidation. The following protocol for monitoring lipid phase transitions is designed as a self-validating system, incorporating strict environmental controls and thermodynamic reversibility checks.

Protocol: Monitoring Lipid Phase Transitions via Spectrofluorometry

Step 1: Anaerobic Reagent Preparation

  • Action: Dissolve methyl β -parinarate in degassed, anhydrous chloroform or ethanol containing 0.1% BHT (butylated hydroxytoluene). Store at -80°C in amber vials under an argon or nitrogen atmosphere.

  • Causality: Oxygen and ambient light rapidly degrade the tetraene chromophore via free-radical oxidation, which artificially depresses fluorescence intensity and skews quantitative binding data.

Step 2: Formulation of Labeled Unilamellar Vesicles (LUVs)

  • Action: Co-dissolve the host lipid (e.g., DPPC) and the probe at a molar ratio of 200:1 (Lipid:Probe) in a glass vial.

  • Action: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for a minimum of 2 hours to ensure total solvent removal.

  • Action: Hydrate the lipid film with a buffered aqueous solution (e.g., PBS, pH 7.4) at a temperature at least 10°C above the lipid's known Tm​ (e.g., >52°C for DPPC). Sonicate to form homogeneous unilamellar vesicles.

Step 3: Spectrofluorometric Analysis & Internal Validation

  • Action: Transfer the sample to a temperature-controlled, magnetically stirred quartz cuvette. Set the fluorometer excitation wavelength to 312 nm and monitor emission at 410 nm.

  • Self-Validation (The Hysteresis Check): Record fluorescence intensity continuously while heating the sample from 20°C to 60°C at a rate of 1°C/min. Subsequently, cool the sample back to 20°C at the same rate.

  • Data Interpretation: A valid thermodynamic phase transition (such as the 1[1]) will manifest as a sharp sigmoidal decrease in fluorescence upon melting (due to the sudden onset of torsional non-radiative decay in the fluid phase). The cooling curve must tightly overlay the heating curve; significant hysteresis indicates probe aggregation, oxidation, or incomplete equilibration[1].

  • Control Requirement: Always run a parallel blank of unlabeled liposomes to subtract temperature-dependent light scattering artifacts from the emission data.

Workflow Prep 1. Lipid & Probe Mixing (CHCl3/MeOH) Dry 2. Solvent Evaporation (N2 Gas & Vacuum) Prep->Dry Remove solvent Hydrate 3. Hydration & Sonication (> Phase Transition Temp) Dry->Hydrate Form liposomes Measure 4. Spectrofluorometric Analysis (Exc: 312 nm) Hydrate->Measure Equilibrate Data 5. Anisotropy & Intensity vs. Temperature Measure->Data Extract T_m

Standard experimental workflow for liposome preparation and phase transition monitoring.

References

  • Benchchem. "Beta-Parinaric Acid (trans-PnA) - Benchchem: Absorption and Emission Spectra." Source: Benchchem.
  • Sklar, L. A., Hudson, B. S., & Simoni, R. D. "Conjugated polyene fatty acids as fluorescent membrane probes: model system studies." Source: NIH / Journal of Biological Chemistry.
  • Sklar, L. A., Hudson, B. S., & Simoni, R. D. "Conjugated polyene fatty acids as membrane probes: preliminary characterization." Source: PNAS.
  • Semantic Scholar. "Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study." Source: Semantic Scholar.

Sources

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate: Natural Sources, Isolation, and Biophysical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, commonly known as methyl β -parinarate , is the methyl ester derivative of β -parinaric acid. Characterized by its 18-carbon chain and a conjugated all-trans tetraene system, this molecule is highly valued in biophysics and lipidomics as a fluorescent probe. Because the conjugated double bonds are intrinsic to the acyl chain, methyl β -parinarate mimics native lipid behavior far better than probes with bulky extrinsic fluorophores (e.g., NBD or BODIPY).

While the parinarate hydrocarbon scaffold is biosynthesized in high concentrations by specific botanical families, it predominantly exists in nature as triglycerides of the α -isomer (9Z,11E,13E,15Z). The methyl β -parinarate derivative is typically obtained either as an artifact of methanol-based phytochemical extraction [1] or via deliberate semi-synthetic transesterification and isomerization of the natural oils [2]. This whitepaper details the botanical origins of the parinarate scaffold, the causality behind its chemical conversion, and the self-validating protocols required to isolate and utilize this compound.

Botanical Sources of the Parinarate Scaffold

The biosynthesis of conjugated tetraenoic acids is restricted to a few distinct plant lineages. In these species, parinaric acid serves as a chemotaxonomic marker and a potential defense mechanism against fungal pathogens [3]. To obtain methyl β -parinarate, researchers typically extract the parent triglycerides from the seeds of the following primary sources:

Quantitative Distribution in Nature

The table below summarizes the most abundant natural sources of the parinarate scaffold. Data reflects the mass fraction of parinaric acid relative to total seed oil fatty acids [4, 5].

Botanical SourceCommon NameTaxonomic FamilyParinaric Acid Content (% of Total Fatty Acids)Primary Isomeric Form
Impatiens mengtszeanaMengtsze BalsamBalsaminaceae~70.2% α -isomer (9Z,11E,13E,15Z)
Parinari laurinaMakita TreeChrysobalanaceae46.0% - 62.0% α -isomer (9Z,11E,13E,15Z)
Impatiens balsaminaRose BalsamBalsaminaceae29.1% - 43.4% α -isomer (9Z,11E,13E,15Z)
Chrysobalanus icacoCocoplumChrysobalanaceae~10.0% α -isomer (9Z,11E,13E,15Z)
Hippocratea indicaN/ACelastraceae~2.7% (Detected natively as methyl ester) β -isomer (all-trans)

Note: While >95% of naturally occurring parinaric acid is the α -isomer, trace amounts of the all-trans β -isomer and its methyl ester have been detected in GC-MS profiles of species like Hippocratea indica and Crassocephalum crepidioides, likely due to auto-isomerization and environmental methylation [6].

Chemical Causality: Isomerization and Methylation

To generate the target compound—methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate—two critical chemical transformations must occur:

  • Geometric Isomerization: The naturally occurring cis-trans-trans-cis ( α ) configuration must be isomerized to the all-trans ( β ) configuration. The all-trans geometry is thermodynamically more stable and provides a linear, rigid acyl chain that perfectly mimics saturated fatty acids (like stearic acid) in lipid bilayer packing.

  • Esterification: Converting the free carboxylic acid to a methyl ester removes the negative charge at physiological pH. This prevents the probe from anchoring to the hydrophilic lipid headgroups, allowing it to partition deeply into the hydrophobic core of the membrane.

Workflow N1 Natural Triglycerides (e.g., Impatiens balsamina) N2 Saponification (KOH / EtOH) N1->N2 N3 alpha-Parinaric Acid (9Z,11E,13E,15Z) N2->N3 N4 Isomerization (I2 catalysis / hν) N3->N4 N5 beta-Parinaric Acid (all-E) N4->N5 N6 Derivatization (BF3 / MeOH) N5->N6 N7 Methyl beta-Parinarate (Target FAME) N6->N7

Synthesis workflow from natural botanical triglycerides to methyl beta-parinarate.

Experimental Protocols: A Self-Validating System

Because conjugated tetraenes are highly susceptible to auto-oxidation and polymerization, all procedures must be conducted under inert gas (Argon or Nitrogen) and low-light conditions[7]. The following protocol details the extraction and synthesis of methyl β -parinarate from Impatiens balsamina seeds.

Phase 1: Extraction and Saponification

Causality: Soxhlet extraction ensures maximum lipid yield, while cold saponification prevents the thermal degradation of the heat-sensitive tetraene system.

  • Preparation: Pulverize 100 g of dried Impatiens balsamina seeds into a fine powder.

  • Defatting & Extraction: Extract the powder using a Soxhlet apparatus with 500 mL of degassed n -hexane for 8 hours under an Argon atmosphere.

  • Solvent Removal: Concentrate the extract using a rotary evaporator at 30°C to yield raw seed oil.

  • Saponification: Dissolve 10 g of the seed oil in 100 mL of 0.5 M ethanolic KOH. Stir in the dark at room temperature for 12 hours.

  • Acidification: Acidify the mixture to pH 3 using 1 M HCl, then extract the free fatty acids with diethyl ether (3 x 50 mL). Wash with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent.

Phase 2: Isomerization to β -Parinaric Acid

Causality: Iodine acts as a reversible radical catalyst, lowering the activation energy required to flip the cis double bonds at C9 and C15 into the thermodynamically favored trans configuration.

  • Catalysis: Dissolve the free fatty acid mixture in 50 mL of n -hexane. Add a catalytic amount of iodine (approx. 1% w/w).

  • Photo-activation: Expose the solution to a low-intensity UV light source (365 nm) for 2 hours while stirring under Argon.

  • Quenching: Wash the solution with 5% sodium thiosulfate ( Na2​S2​O3​ ) to neutralize the iodine. The β -parinaric acid will precipitate out of the hexane solution due to its lower solubility compared to the α -isomer.

  • Collection: Filter the precipitate and recrystallize from cold ethanol.

Phase 3: Methylation and Purification

Causality: Boron trifluoride-methanol ( BF3​ -MeOH) is chosen over harsh mineral acids (like H2​SO4​ ) because it rapidly methylates the carboxylic acid without inducing polymerization of the conjugated double bonds.

  • Derivatization: Suspend 1 g of purified β -parinaric acid in 10 mL of 14% BF3​ -MeOH solution.

  • Heating: Heat the sealed vial to 60°C for 15 minutes.

  • Extraction: Cool the mixture, add 10 mL of distilled water, and extract the methyl β -parinarate with n -hexane (3 x 10 mL).

  • Validation (Self-Validating Step): Analyze the product via UV-Vis spectroscopy. The successful formation of the all-trans tetraene will show a characteristic triple-peak absorption spectrum with a maximum ( λmax​ ) at 299 nm, 312 nm, and 328 nm .

Biophysical Applications: Membrane Partitioning

Methyl β -parinarate is a premier tool for studying lipid rafts, phase transitions, and lipid-protein interactions. Unlike the free acid, which anchors its carboxylate group at the water-lipid interface, the uncharged methyl ester penetrates deeply into the hydrophobic core.

Membrane cluster_membrane Lipid Bilayer Partitioning Dynamics H1 Aqueous Phase / Polar Headgroups C1 Hydrophobic Acyl Chain Core H2 Aqueous Phase / Polar Headgroups P1 Free beta-Parinaric Acid (Interface Anchored) P1->H1 P2 Methyl beta-Parinarate (Deep Core Insertion) P2->C1

Differential membrane partitioning of free beta-parinaric acid vs. methyl beta-parinarate.

When the lipid bilayer transitions from a fluid (liquid-crystalline) phase to a solid (gel) phase, the quantum yield of methyl β -parinarate increases dramatically. This allows researchers to map the characteristic temperatures of membranes and monitor the exact moment of phase transitions with high precision [8].

References

  • Antimicrobial potential of Hippocratea Indica Willd. Acetone Leaf fractions against Salmonella Typhi: an in vitro and in silico study. PMC - NIH.
  • Synthesis of four isomers of parinaric acid. PubMed - NIH.
  • Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species. ResearchGate.
  • Buy cis-Parinaric acid | 593-38-4. Smolecule.
  • α-Parinaric acid. Wikipedia.
  • Phytochemical Profiling of the Hexane fraction of Crassocephalum crepidioides Benth S. Moore leaves by GC-MS. ResearchGate.
  • A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids. MDPI.
  • Use of beta-parinaric acid, a novel fluorimetric probe, to determine characteristic temperatures of membranes. PubMed - NIH.

molecular dynamics simulation of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Molecular Dynamics Simulation of Methyl β -Parinarate: A Comprehensive Guide to Parameterization and Membrane Dynamics

Executive Summary & Biophysical Context

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, commonly known as methyl β -parinarate , is the methyl ester of the naturally occurring fluorescent fatty acid, β -parinaric acid. Structurally, it is an 18-carbon chain featuring a highly conjugated tetraene system (four adjacent double bonds) in an all-trans configuration[1].

In biophysics and drug development, methyl β -parinarate is a premier intrinsic fluorescent probe. Unlike bulky extrinsic fluorophores (e.g., NBD or rhodamine) that severely perturb lipid packing, the parinarate moiety mimics endogenous acyl chains, allowing for non-destructive monitoring of lipid bilayer phase transitions, lateral domain formation, and membrane viscosity[1][2].

However, simulating this molecule using Molecular Dynamics (MD) presents a distinct computational challenge. Standard lipid force fields (such as CHARMM36 and AMBER Lipid21) are parameterized for isolated double bonds (e.g., oleic acid) or methylene-interrupted polyunsaturated fatty acids (PUFAs)[3]. They fundamentally underestimate the torsional energy barriers of the =CH-CH= single bonds within a conjugated system[4]. This whitepaper provides a field-proven, causality-driven methodology for parameterizing and simulating methyl β -parinarate to ensure high-fidelity representations of its membrane dynamics.

Mechanistic Grounding: The Conjugated Tetraene Challenge

The core of the parameterization challenge lies in the quantum mechanical nature of the conjugated tetraene system. In a standard aliphatic chain, rotation around a C-C single bond is relatively free, with energy barriers around 3-4 kcal/mol. In a conjugated system, the π -electrons are delocalized across the entire tetraene segment. This delocalization imparts partial double-bond character to the intervening single bonds, drastically increasing the rotational energy barrier (often exceeding 10-15 kcal/mol) and enforcing a rigid, planar, rod-like conformation[2][4].

If a researcher attempts to simulate methyl β -parinarate using default PUFA parameters, the force field will erroneously allow rotation around these bonds. The molecule will artificially "kink" and fold, completely destroying its native rod-like structure and invalidating any resulting data regarding lipid packing or membrane order[3][4]. Therefore, a self-validating protocol requires ab initio Quantum Mechanical (QM) recalculation of the torsional potentials before MD production runs.

Experimental Protocol: Parameterization & Simulation Workflow

To achieve scientific integrity, the following step-by-step methodology must be executed to parameterize the conjugated system and simulate the probe within a model membrane.

Phase 1: Quantum Mechanical (QM) Parameterization
  • Model Compound Selection: Instead of simulating the entire 18-carbon chain, isolate the conjugated system using a model compound like all-trans-2,4,6,8-decatetraene to reduce computational cost while preserving the electronic environment.

  • Geometry Optimization: Optimize the geometry of the model compound using Møller–Plesset perturbation theory (MP2) with a 6-31G(d,p) basis set. MP2 is critical here because standard Density Functional Theory (DFT) often struggles to accurately capture the electron correlation and dispersion forces inherent in extended π -systems[4].

  • Relaxed Potential Energy Surface (PES) Scan: Perform a relaxed dihedral scan around the central =CH-CH= single bond in 10° increments from 0° to 180°.

  • Force Field Fitting: Use a parameterization engine (e.g., Force Field Toolkit for CHARMM or Paramfit for AMBER) to fit the QM energy profile to the Molecular Mechanics (MM) Ryckaert-Bellemans or standard periodic dihedral functional form.

  • Validation: Run a brief bulk liquid simulation of the model compound. The calculated density and heat of vaporization ( ΔHvap​ ) must match experimental values within a 2% margin to validate the new parameters[4].

QM_MM_WorkflowQM1. QM Dihedral ScanMP2/6-31G(d,p)PES2. PES Extraction &Energy ProfilingQM->PESMM3. MM Dihedral Fitting(FFTK / Paramfit)PES->MMVal4. Bulk Validation(Density & ΔH_vap)MM->ValProd5. Final Topology(CHARMM36 / AMBER)Val->Prod

Caption: Step-by-step workflow for QM-to-MM parameterization of conjugated tetraene dihedrals.

Phase 2: System Assembly & Equilibration
  • Membrane Construction: Use CHARMM-GUI Membrane Builder to construct a symmetric lipid bilayer (e.g., 128 molecules of POPC for a fluid phase model, or DPPC for a gel phase model).

  • Probe Insertion: Insert methyl β -parinarate at a 1:64 probe-to-lipid ratio to prevent probe aggregation and self-quenching artifacts. Ensure the ester headgroup is aligned with the lipid carbonyls.

  • Solvation & Ionization: Solvate the system with TIP3P water molecules (minimum 35 waters per lipid) and neutralize with 0.15 M NaCl.

  • Energy Minimization: Perform 5,000 steps of steepest descent minimization to resolve steric clashes generated during probe insertion.

  • Equilibration (NVT to NPT):

    • Run 100 ps in the NVT ensemble (constant volume/temperature) with harmonic position restraints on lipid phosphorus atoms and the probe's conjugated carbons.

    • Transition to the NPT ensemble (constant pressure/temperature) for 10 ns, gradually releasing restraints. Use semi-isotropic pressure coupling (e.g., Parrinello-Rahman) to allow the membrane area (XY plane) to fluctuate independently of the bilayer normal (Z-axis).

Phase 3: Production MD & Trajectory Analysis
  • Production Run: Execute an unrestrained production run for a minimum of 500 ns using a 2 fs time step. Maintain temperature using a Nosé-Hoover thermostat.

  • Analysis - Order Parameters: Calculate the deuterium order parameter ( SCD​ ) for the acyl chains to verify that the probe does not artificially perturb the host membrane's fluidity[3].

  • Analysis - Tilt Angle: Measure the angle between the probe's conjugated tetraene vector and the bilayer normal (Z-axis) to determine its orientation in gel vs. fluid phases[2].

MD_PipelineBuildSystem Assembly(CHARMM-GUI)MinEnergy Minimization(Steepest Descent)Build->MinEqEquilibration(Restraint Release)Min->EqProdProduction MD(Semi-isotropic NPT)Eq->ProdAnalTrajectory Analysis(S_CD, Tilt, RDF)Prod->Anal

Caption: Pipeline for the molecular dynamics simulation and biophysical analysis of membrane probes.

Quantitative Data Presentation

The success of the parameterization and simulation is validated by comparing the computational outputs against known biophysical benchmarks. Table 1 illustrates the critical difference in torsional barriers that necessitates re-parameterization, while Table 2 summarizes expected biophysical behavior in different membrane phases.

Table 1: Comparison of Torsional Energy Barriers

Bond TypeMolecular ContextForce Field Default BarrierQM-Derived Barrier (MP2)Consequence of Default Use
Aliphatic C-CStearic Acid~3.5 kcal/mol~3.5 kcal/molAccurate flexibility
Isolated =C-C=Linoleic Acid~5.0 kcal/mol~5.2 kcal/molAccurate flexibility
Conjugated =C-C= Methyl β -Parinarate ~5.0 kcal/mol >12.0 kcal/mol Artificial folding/kinking [4]

Table 2: Simulated Biophysical Properties of Methyl β -Parinarate

PropertyPOPC Bilayer (Fluid Phase, 303K)DPPC Bilayer (Gel Phase, 290K)
Probe Tilt Angle Broad distribution (15° - 35°)Narrow distribution (~10° - 15°)
Bilayer Partitioning HighVery High (Prefers ordered packing)[2]
Fluorophore Rotation Relatively freeHighly hindered by lipid packing[2]
Effect on Host SCD​ Negligible perturbationNegligible perturbation

Note: The rigid, linear nature of the all-trans tetraene allows methyl β -parinarate to pack tightly with the highly ordered acyl chains of gel-phase DPPC, leading to hindered rotation and increased fluorescence quantum yield observed in in vitro experiments[1][2].

Conclusion

The molecular dynamics simulation of methyl β -parinarate is a powerful technique for elucidating the nanoscale dynamics of lipid bilayers. However, the scientific integrity of these simulations hinges entirely on the accurate representation of the conjugated tetraene system. By utilizing high-level QM calculations to re-parameterize the torsional barriers of the =CH-CH= bonds, researchers can prevent artificial structural collapse of the probe, ensuring that the simulated membrane dynamics accurately reflect in vitro fluorescent behavior.

References

  • Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. Molecules (MDPI), 2023. URL:[Link]

  • Conjugated Double Bonds in Lipid Bilayers: A Molecular Dynamic Simulation Study. Biophysical Journal (via PMC), 2010. URL:[Link]

  • Improving the CHARMM force field for polyunsaturated fatty acid chains. Journal of Physical Chemistry B (via PubMed), 2012. URL:[Link]

  • Use of beta-parinaric acid, a novel fluorimetric probe, to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells. Journal of Biological Chemistry (via PubMed), 1976. URL:[Link]

An In-Depth Technical Guide to the Photophysical Properties of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Fluorescent Probe for Cellular Exploration

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, the methyl ester of the all-trans isomer of parinaric acid (β-parinaric acid), is a fascinating polyunsaturated fatty acid ester. Its defining feature is a conjugated system of four double bonds, which bestows upon it unique photophysical properties, making it a powerful tool in various scientific disciplines. This guide provides a comprehensive overview of these properties, their theoretical underpinnings, practical measurement protocols, and applications, particularly in the realm of drug discovery and development. While much of the detailed photophysical data has been characterized for the free acid, β-parinaric acid, the electronic properties and, consequently, the photophysical behavior of its methyl ester are expected to be nearly identical due to the shared conjugated tetraene chromophore.

The Heart of the Matter: The Conjugated Tetraene Chromophore

The remarkable photophysical characteristics of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate stem from its conjugated π-electron system. This arrangement of alternating single and double bonds leads to delocalized electrons that can be excited by ultraviolet (UV) light. The subsequent de-excitation processes, including fluorescence, are highly sensitive to the molecule's local environment, making it an exquisite probe for investigating biological systems.

Core Photophysical Properties

The interaction of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate with light is characterized by several key parameters. The data presented here is primarily for the closely related and extensively studied β-parinaric acid, and is expected to be highly representative of its methyl ester.

UV-Visible Absorption

The absorption spectrum of the conjugated tetraene is characterized by a strong absorption band in the near-UV region. This absorption corresponds to a π → π* electronic transition. The spectrum typically displays well-resolved vibronic fine structure, a hallmark of a rigid chromophore.

PropertyValue (for β-parinaric acid)Solvent
Absorption Maxima (λabs) ~304 nm, ~319 nmEthanol
Molar Extinction Coefficient (ε) > 65,000 M-1cm-1Various

Note: The exact absorption maxima and molar extinction coefficient can vary slightly with the solvent polarity.

Fluorescence Emission

Upon excitation, the molecule relaxes to the lowest excited singlet state (S1) and can then return to the ground state (S0) by emitting a photon. This fluorescence emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. A significant feature of parinaric acid and its derivatives is a large Stokes shift of approximately 100 nm, which is experimentally advantageous as it minimizes self-absorption and simplifies detection.

PropertyValue (for β-parinaric acid)Solvent
Emission Maximum (λem) ~410 nmMethanol
Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Both of these parameters are highly sensitive to the local environment of the chromophore.

For parinaric acid and its derivatives, the fluorescence quantum yield is notably low in polar, protic solvents like water and increases significantly in nonpolar environments, such as when incorporated into lipid bilayers. This environmental sensitivity is a key attribute for its use as a biological probe. The intrinsic fluorescence lifetime is relatively long, in the order of tens of nanoseconds in nonpolar environments.

The Influence of the Microenvironment: Solvatochromism

The term solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in solvent polarity. While the emission wavelength of parinaric acid is relatively insensitive to the solvent, its absorption spectrum shows a noticeable dependence on the solvent's polarizability. This is a common feature of linear polyenes. The sensitivity of the fluorescence quantum yield to the environment is primarily due to variations in the non-radiative decay rates.

Synthesis of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

A common and effective method for the synthesis of the all-trans isomer of parinaric acid methyl ester involves the isomerization of other, more readily available, isomers. A general workflow is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis & Isomerization cluster_product Final Product Linolenic Acid Methyl Ester Linolenic Acid Methyl Ester Isomerization Base or Iodine Catalyzed Isomerization Linolenic Acid Methyl Ester->Isomerization Alkali or I₂ Purification HPLC Purification Isomerization->Purification Isomer Mixture Target_Molecule Methyl (9E,11E,13E,15E)- octadeca-9,11,13,15-tetraenoate Purification->Target_Molecule Isolated all-trans isomer

Caption: General workflow for the synthesis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate.

A detailed protocol for the synthesis of parinaric acid isomers from α-linolenic acid has been described, which can be adapted for the methyl ester. This process typically involves the conversion of the methylene-interrupted cis triene system of linolenic acid into a conjugated tetraene system. The resulting mixture of isomers can then be subjected to base-catalyzed or iodine-catalyzed isomerization to yield the thermodynamically more stable all-trans (β) isomer. Purification of the desired isomer is often achieved using high-performance liquid chromatography (HPLC).

Experimental Protocols for Photophysical Characterization

Accurate characterization of the photophysical properties of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate requires meticulous experimental procedures.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate of high purity

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration. From this, prepare a series of dilutions.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 250-400 nm).

  • Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra of the diluted solutions. Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Plot absorbance at a specific λmax versus concentration. The slope of this plot, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Materials:

  • Spectrofluorometer

  • Quartz fluorescence cuvettes (four-sided polished)

  • Spectroscopic grade solvent

  • Pure sample of the compound

Procedure:

  • Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The absorbance at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (if known, otherwise an estimate can be used initially) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to a wavelength of high absorption (ideally a λmax from the absorption spectrum) and scan the emission monochromator to longer wavelengths.

  • Data Correction: Modern spectrofluorometers often have built-in correction files to account for variations in lamp intensity and detector response at different wavelengths. Ensure these corrections are applied for accurate spectra.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield relative to a known standard.

Materials:

  • Spectrofluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

  • Spectroscopic grade solvent

  • Pure sample of the compound

  • A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurements: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

      Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

      where 'st' refers to the standard, 'x' refers to the sample, and 'η' is the refractive index of the solvent.

QY_Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare Dilutions of Sample Absorbance Measure Absorbance at λex Prep_Sample->Absorbance Fluorescence Measure Integrated Fluorescence Intensity Prep_Sample->Fluorescence Prep_Standard Prepare Dilutions of Standard Prep_Standard->Absorbance Prep_Standard->Fluorescence Plotting Plot Intensity vs. Absorbance Absorbance->Plotting Fluorescence->Plotting Calculation Calculate Quantum Yield Plotting->Calculation

Caption: Workflow for the determination of relative fluorescence quantum yield.

Applications in Research and Drug Development

The unique photophysical properties of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate and its parent acid make them invaluable tools for researchers.

Probing Lipid-Lipid and Lipid-Protein Interactions

As a fluorescent fatty acid analog, this molecule can be incorporated into biological membranes.[1] The sensitivity of its fluorescence quantum yield to the local environment allows for the study of:

  • Membrane Fluidity and Phase Transitions: Changes in the physical state of the lipid bilayer, such as the transition from a gel to a liquid-crystalline phase, can be monitored by changes in fluorescence.[1]

  • Lipid-Protein Interactions: The binding of the fluorescent fatty acid to proteins can be detected by changes in its fluorescence properties, providing insights into the nature of these interactions.[2]

High-Throughput Screening in Drug Discovery

Fluorescently labeled fatty acids are increasingly being used in high-throughput screening (HTS) assays to identify compounds that modulate lipid metabolism or interact with fatty acid-binding proteins.[3] These assays are crucial for the discovery of new drugs targeting a wide range of diseases, including metabolic disorders, cancer, and inflammatory diseases.[4]

HTS_Workflow Assay_Plate Microplate with Cells or Target Protein Compound_Addition Addition of Compound Library Assay_Plate->Compound_Addition Probe_Addition Addition of Fluorescent Fatty Acid Compound_Addition->Probe_Addition Incubation Incubation Probe_Addition->Incubation Fluorescence_Reading High-Throughput Fluorescence Reading Incubation->Fluorescence_Reading Data_Analysis Identification of 'Hits' Fluorescence_Reading->Data_Analysis

Caption: Generalized workflow for a high-throughput screen using a fluorescent fatty acid.

Studying Fatty Acid Uptake and Trafficking

By monitoring the fluorescence of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, researchers can visualize and quantify the uptake and intracellular trafficking of fatty acids in living cells. This is essential for understanding the fundamental processes of lipid metabolism and how they are altered in disease states.

Conclusion

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a powerful molecular tool with a rich set of photophysical properties. Its conjugated tetraene system gives rise to strong UV absorption and environmentally sensitive fluorescence, making it an ideal probe for investigating complex biological systems. For researchers and professionals in drug development, a thorough understanding of its synthesis, photophysical characteristics, and the experimental methodologies for their measurement is key to unlocking its full potential in elucidating disease mechanisms and discovering novel therapeutics.

References

  • DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening, 10(5), 459-468.
  • Wikipedia. (2023, October 27). α-Parinaric acid. Retrieved from [Link]

  • Mishra, S., & Pal, B. (2017). Cis-parinaric Acid: A Non-redox Inhibitor of Lipoxygenase-1. Pharmacologia, 8(1), 1-8.
  • Palaniswamy, N., et al. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 11(6), 643-650.

Sources

Methodological & Application

protocol for using methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate in membrane fluidity assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Fidelity Membrane Fluidity Profiling Using Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Introduction & Mechanistic Principles

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, commonly known as methyl β -parinarate , is a highly specialized fluorescent lipid analog used to interrogate the microviscosity and phase behavior of biological and artificial membranes.

As a Senior Application Scientist, I recommend this specific derivative over the more common free α -parinaric acid for two critical structural reasons:

  • The All-Trans Geometry : The 9E,11E,13E,15E configuration provides a linear, extended hydrocarbon chain that closely mimics saturated fatty acids. Consequently, methyl β -parinarate preferentially partitions into highly ordered, solid (gel) phase lipid domains over fluid phases, exhibiting a solid-to-fluid partition coefficient ratio ( Kp(s/f)​ ) of approximately 3 to 4[1]. This makes it exquisitely sensitive to detecting trace amounts of gel-phase lipids and lipid raft microdomains.

  • The Methyl Ester Modification : Free parinaric acid possesses a polar carboxylate headgroup that anchors at the lipid-water interface, making its partitioning susceptible to local pH fluctuations and electrostatic interactions. Esterification masks this charge, driving the probe deep into the hydrophobic acyl core of the bilayer[2]. This ensures the resulting fluorescence anisotropy is a true reflection of deep-core membrane fluidity, free from interfacial artifacts.

Photophysics and the Anisotropy Readout

The conjugated tetraene system of methyl β -parinarate yields an absorption maximum in the near-ultraviolet range (300–324 nm) and a broad emission peak around 410–420 nm[3],[4]. Because its intrinsic fluorescence lifetime is relatively long (~100 ns)[4], it provides an optimal temporal window to measure the rotational diffusion of the probe within the membrane.

When excited with vertically polarized light, the probe will emit polarized light depending on how much it rotates before emitting a photon. In a rigid gel phase , rotation is restricted, preserving polarization (high anisotropy, r ). In a fluid liquid-crystalline phase , rapid rotation depolarizes the emission (low anisotropy, r ).

Mechanistic_Partitioning Probe Methyl β-Parinarate (All-trans, uncharged) Bilayer Lipid Bilayer Hydrophobic Core Probe->Bilayer Deep Partitioning Gel Gel Phase (Solid) High Order Bilayer->Gel T < Tm Fluid Liquid-Crystalline Phase Low Order Bilayer->Fluid T > Tm HighAniso High Anisotropy (r > 0.3) Restricted Rotation Gel->HighAniso Excited State LowAniso Low Anisotropy (r < 0.15) Rapid Rotation Fluid->LowAniso Excited State

Mechanistic partitioning of Methyl β-Parinarate and resulting fluorescence anisotropy states.

Reagents and Equipment

  • Probe : Methyl β -parinarate (solid, stored at -80°C in the dark).

  • Solvent : Spectroscopic grade, anhydrous ethanol (degassed via sonication under vacuum).

  • Antioxidant : Butylated hydroxytoluene (BHT). Causality Note: The conjugated tetraene is highly susceptible to auto-oxidation, which destroys fluorescence and generates lipid hydroperoxides that artificially fluidize the membrane[3]. BHT is mandatory.

  • Inert Gas : Argon or Nitrogen for purging.

  • Equipment : Spectrofluorometer equipped with a Peltier temperature controller, magnetic stirrer, and automated Glan-Thompson polarization filters.

Step-by-Step Experimental Protocol

Protocol_Workflow Prep 1. Probe Prep Argon + BHT Label 2. Labeling 1:200 Probe:Lipid Prep->Label Measure 3. Spectroscopy Ex:320nm Em:420nm Label->Measure Analyze 4. Analysis G-Factor & Anisotropy Measure->Analyze

Step-by-step experimental workflow for membrane fluidity assays using Methyl β-Parinarate.
Phase 1: Probe Preparation (Self-Validating System)
  • Prepare a 0.001% (w/v) BHT solution in degassed, anhydrous ethanol[5].

  • Dissolve methyl β -parinarate in the BHT-ethanol solution to achieve a 1 mM stock concentration.

  • Validation Check : Measure the absorbance of the stock at 320 nm. Using an extinction coefficient ( ϵ ) of ≈80,000M−1cm−1 , verify the exact concentration.

  • Aliquot into amber glass vials, purge the headspace with Argon, seal tightly, and store at -80°C.

Phase 2: Membrane Labeling
  • Prepare your liposome suspension or cell culture in a physiological buffer (e.g., PBS, pH 7.4) at a known lipid concentration (typically 100–200 μM ).

  • Inject the methyl β -parinarate stock directly into the stirring lipid suspension to achieve a final probe-to-lipid molar ratio of 1:200 to 1:500 .

    • Causality Note: Ratios higher than 1:100 induce probe self-quenching and physically perturb the thermodynamic phase behavior of the bilayer[3].

  • Ensure the final ethanol concentration remains <0.5%(v/v) to prevent solvent-induced membrane fluidization.

  • Incubate in the dark at 37°C for 30 minutes to allow complete equilibration into the hydrophobic core.

Phase 3: Spectrofluorometric Measurement
  • Transfer the labeled sample to a quartz cuvette containing a micro-magnetic stir bar. Place it in the fluorometer.

  • Set the excitation wavelength to 320 nm (slit width 3–5 nm) and emission wavelength to 420 nm (slit width 5–10 nm)[3],[5].

  • Equilibrate the sample to the desired starting temperature (e.g., 10°C) for 5 minutes.

  • Initiate a temperature ramp (e.g., 1°C/min) to map the phase transition ( Tm​ ), or maintain a static physiological temperature (37°C) for comparative fluidity profiling.

Phase 4: Data Acquisition (L-Format Polarization)

To ensure the protocol is self-validating and instrument-independent, you must measure four intensity values at each temperature point to calculate the G-factor. The monochromators in all fluorometers have inherent transmission biases for vertically vs. horizontally polarized light.

  • IVV​ : Excitation Vertical, Emission Vertical

  • IVH​ : Excitation Vertical, Emission Horizontal

  • IHV​ : Excitation Horizontal, Emission Vertical

  • IHH​ : Excitation Horizontal, Emission Horizontal

Data Analysis & Interpretation

Calculate the instrument-specific correction factor (G-factor):

G=IHH​IHV​​

Calculate the absolute steady-state fluorescence anisotropy ( r ):

r=IVV​+2G⋅IVH​IVV​−G⋅IVH​​

Quantitative Data Presentation: The calculated anisotropy ( r ) directly correlates to the microviscosity of the lipid bilayer's hydrophobic core. Use the following reference table to benchmark your experimental results:

Lipid Phase StateTypical Temperature RangeExpected Anisotropy ( r )Probe Rotational Mobility
Gel (Solid) Phase T<Tm​ 0.28 – 0.35Highly Restricted
Phase Separation T≈Tm​ 0.15 – 0.28Heterogeneous / Mixed
Liquid-Crystalline T>Tm​ 0.08 – 0.15Rapid / Unrestricted

Note: Because methyl β -parinarate preferentially partitions into the solid phase[1], the anisotropy values during a phase separation event will be heavily weighted toward the microviscosity of the gel domains.

Troubleshooting Guide

  • Rapid Signal Decay over Time : This indicates auto-oxidation of the tetraene system or severe photobleaching. Solution: Ensure the buffer is thoroughly degassed, verify the presence of 0.001% BHT, and reduce the excitation slit width or use a neutral density filter to lower photon flux.

  • Anomalously Low Anisotropy ( r<0.05 ) : Often caused by incomplete partitioning (probe remaining in the aqueous phase) or an excessive ethanol concentration fluidizing the membrane. Solution: Keep ethanol <0.5% and ensure the lipid concentration is high enough ( ≥100μM ) to drive the partition equilibrium fully into the bilayer[3].

  • Inner Filter Effect : If the lipid suspension is too turbid, light scattering will artificially alter the polarization intensities. Solution: Dilute the lipid suspension or use a triangular cuvette for front-face fluorescence detection.

Sources

Application Note: Real-Time Quantification of Deep-Hydrophobic Lipid Peroxidation Using Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Biophysicists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The accurate quantification of lipid peroxidation (LPO) is a critical bottleneck in the evaluation of oxidative stress, ferroptosis, and the efficacy of lipophilic antioxidants. Traditional end-product assays (e.g., TBARS/MDA) suffer from low specificity, cross-reactivity, and temporal lag. To address these limitations, this application note details a highly sensitive, real-time kinetic assay utilizing methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate (commonly known as methyl β -parinarate). By leveraging the intrinsic fluorescence of its conjugated tetraene system, this probe provides a direct, continuous readout of free-radical-induced lipid damage within the deep hydrophobic core of lipid bilayers and lipoprotein particles.

Mechanistic Rationale: The Superiority of the Methyl Ester

Parinaric acid is a naturally occurring polyunsaturated fatty acid containing four conjugated double bonds, rendering it highly fluorescent and exceptionally sensitive to oxidative degradation[1]. When partitioned into a lipid environment, its fluorescence is rapidly destroyed upon reaction with free radicals, allowing for the semiquantitative and quantitative monitoring of LPO[2].

However, the free acid form of parinaric acid possesses a carboxylate headgroup (pKa ~4.8), which becomes ionized at physiological pH (7.4). This charge restricts the free acid to the aqueous-lipid interface. In contrast, the methyl ester derivative —methyl β -parinarate—lacks this ionizable group.

Causality in Probe Selection:

  • Deep Bilayer Penetration: The esterification removes the electrostatic anchor, allowing methyl β -parinarate to partition entirely into the deep hydrophobic acyl-chain region of liposomes, cells, or Low-Density Lipoproteins (LDL).

  • Direct Propagation Monitoring: Because chain-propagating peroxyl radicals (ROO•) reside primarily in the hydrophobic core, the methyl ester colocalizes precisely with the site of active LPO, providing superior kinetic accuracy compared to surface-bound probes.

  • Signal Quenching: Upon attack by a peroxyl radical, the conjugated tetraene system is disrupted. This breaks the extended π -electron delocalization, resulting in an immediate, irreversible quenching of fluorescence[3]. The decay rate of the fluorescence signal is directly proportional to the steady-state concentration of free radicals[2].

Mechanism MePnA Methyl β-Parinarate (Intact Conjugated Tetraene) Highly Fluorescent Reaction Lipid Peroxidation / Radical Attack (Conjugation Disruption) MePnA->Reaction ROS Peroxyl Radicals (ROO•) (e.g., from AAPH) ROS->Reaction attacks double bonds Product Oxidized Methyl Parinarate (Broken Conjugation) Fluorescence Quenched Reaction->Product rapid conversion Signal Real-Time Decay Curve Proportional to LPO Rate Product->Signal kinetic measurement

Figure 1: Mechanism of fluorescence quenching via radical-induced conjugation disruption.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The experimental design relies on controlled radical initiation rather than spontaneous auto-oxidation.

  • Radical Initiator: We utilize AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). AAPH undergoes spontaneous thermal decomposition at 37°C to yield peroxyl radicals at a constant, predictable rate. This establishes steady-state kinetics, allowing LPO to be modeled as a pseudo-first-order process[2].

  • Internal Controls:

    • Positive Control: Vehicle + AAPH (establishes the uninhibited baseline decay rate, kobs​ ).

    • Negative Control: Vehicle + No AAPH (accounts for photobleaching and auto-oxidation; should show <5% decay over 2 hours).

    • Validation Control: A known chain-breaking antioxidant (e.g., α -Tocopherol) + AAPH (validates the assay's ability to detect an inhibition period or "lag phase")[3].

Detailed Protocol: Real-Time LPO Kinetic Assay

Reagent Preparation (Critical Step)

Methyl β -parinarate is exquisitely sensitive to ambient oxygen and light. Improper handling will result in pre-oxidized, non-fluorescent baseline material.

  • Preparation of Probe Stock: Inside an anaerobic chamber or under a continuous stream of Argon/N 2​ , dissolve 1 mg of methyl β -parinarate in 1 mL of anhydrous, degassed ethanol or DMSO to create a ~3.4 mM stock.

  • Storage: Aliquot into amber glass vials purged with Argon. Seal with PTFE-lined caps and store at -80°C.

  • AAPH Solution: Prepare a 500 mM stock of AAPH in degassed PBS (pH 7.4) immediately before use. Do not store AAPH in solution.

Assay Assembly (for Liposomes or LDL)
  • Sample Labeling: Dilute the lipid/LDL suspension in PBS to a final lipid concentration of ~100 μ M. Add the methyl β -parinarate stock to achieve a final probe concentration of 1 μ M (1 mol% relative to bulk lipid).

  • Equilibration: Incubate the labeled suspension in the dark at 37°C for 15 minutes to allow the probe to partition fully into the hydrophobic core.

  • Antioxidant Addition (Optional): If screening drug candidates, add the test compounds at this stage and incubate for an additional 10 minutes.

  • Plate Loading: Transfer 190 μ L of the labeled suspension into a black, clear-bottom 96-well microplate.

Data Acquisition Parameters
  • Instrument Setup: Preheat the spectrofluorometer or microplate reader to 37°C.

  • Wavelengths: Set Excitation to 320 nm and Emission to 420 nm [4]. Use narrow slit widths (e.g., 5 nm) to minimize photobleaching.

  • Initiation: Rapidly inject 10 μ L of the 500 mM AAPH stock into each well (final AAPH concentration = 25 mM) using an automated injector to ensure precise timing.

  • Kinetic Read: Read fluorescence intensity every 1 to 2 minutes for 120 minutes.

Workflow Step1 Probe Preparation (Under Argon/N2) Step2 Sample Labeling (Liposomes/LDL) Step1->Step2 Step3 Equilibration (37°C, Dark) Step2->Step3 Step4 Radical Initiation (Add AAPH) Step3->Step4 Step5 Kinetic Readout (Ex: 320nm, Em: 420nm) Step4->Step5 Step6 Data Analysis (Decay Rate Calculation) Step5->Step6

Figure 2: Step-by-step experimental workflow for methyl β-parinarate LPO quantification.

Data Analysis & Interpretation

The decay of methyl β -parinarate fluorescence follows pseudo-first-order kinetics during the steady-state phase of LPO[2].

  • Normalization: Normalize all fluorescence data ( Ft​ ) to the initial fluorescence reading ( F0​ ) to yield Ft​/F0​ .

  • Rate Constant Calculation ( kobs​ ): Plot ln(Ft​/F0​) versus time. The negative slope of the linear portion of this plot represents the pseudo-first-order decay rate constant ( kobs​ , in min −1 ).

  • Lag Time Calculation: In the presence of chain-breaking antioxidants, the fluorescence will remain stable until the antioxidant is consumed, followed by rapid decay. The "Lag Time" is calculated as the x-intercept of the extrapolated linear decay phase.

Quantitative Data Presentation

The table below demonstrates typical assay readouts when evaluating the chain-breaking efficiency of reference antioxidants using the methyl β -parinarate protocol.

Experimental ConditionConcentration ( μ M)Lag Time (min)Decay Rate Constant ( kobs​ , min −1 )Antioxidant Efficacy Interpretation
Vehicle Control (AAPH only) N/A< 2.00.0450Baseline uninhibited peroxidation
α -Tocopherol (Vitamin E) 5.045.50.0440Strong chain-breaking; delays onset but does not alter post-consumption rate
Trolox (Water-soluble Vit E) 5.018.20.0445Moderate efficacy; limited by poor partitioning into the hydrophobic core
U-78,517F (Lazaroid) 5.022.00.0210Dual action; delays onset and reduces steady-state radical flux[2]
Negative Control (No AAPH) N/A> 120.0< 0.0010Validates absence of auto-oxidation and minimal photobleaching

Table 1: Representative kinetic parameters of methyl β -parinarate fluorescence decay in AAPH-stressed lipid suspensions. Data illustrates how lipophilicity dictates antioxidant efficacy in the deep hydrophobic core.

References

  • Sklar, L. A., Hudson, B. S., & Simoni, R. D. (1976). Use of beta-parinaric acid, a novel fluorimetric probe, to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells. Journal of Biological Chemistry, 251(21), 6739–6746.[Link]

  • Sklar, L. A., Hudson, B. S., Petersen, M., & Diamond, J. (1977). Conjugated polyene fatty acids as fluorescent membrane probes: model system studies. Biochemistry, 16(5), 819–828. [Link]

  • van den Berg, J. J., Kuypers, F. A., Qiao, J. H., & Lubin, B. H. (1988). Kinetic analysis of the free-radical-induced lipid peroxidation in human erythrocyte membranes: evaluation of potential antioxidants using cis-parinaric acid to monitor peroxidation. Analytical Biochemistry, 173(2), 430–437.[Link]

  • Fuhrman, B., Oiknine, J., & Aviram, M. (1994). Lipid peroxidation and its inhibition in low density lipoproteins: Quenching of cis-parinaric acid fluorescence. Free Radical Biology and Medicine, 16(2), 271–283.[Link]

Sources

gas chromatography mass spectrometry method for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate , commonly known as β -parinaric acid methyl ester, is a highly conjugated polyunsaturated fatty acid (PUFA) derivative. In biophysics and drug development, the free acid form is heavily utilized as a naturally fluorescent lipid probe to monitor membrane dynamics, lipid peroxidation, and apoptosis.

To accurately quantify this compound or track its cellular incorporation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. However, the conjugated tetraene system presents severe analytical bottlenecks. This protocol establishes a self-validating, artifact-free workflow for the extraction, derivatization, and GC-MS quantification of this specific all-trans isomer.

Expertise & Experience: The Causality of Methodological Choices

As an application scientist, it is critical to understand why standard lipidomics protocols fail when applied to conjugated tetraenes. Every step in this protocol is designed to mitigate a specific chemical vulnerability:

  • Vulnerability 1: Free-Radical Autoxidation. The extended π -conjugation lowers the bond dissociation energy of allylic hydrogens, making the molecule highly susceptible to oxidation. Causality: We mandate the addition of Butylated hydroxytoluene (BHT) at 0.01% during extraction and the continuous use of an inert Nitrogen/Argon atmosphere.

  • Vulnerability 2: Artifactual Isomerization. Standard acid-catalyzed derivatization (e.g., BF3​ /Methanol at 90 °C) triggers rapid cis-trans isomerization. If your sample contains a mixture of α -parinaric acid (the cis,trans,trans,cis isomer) and β -parinaric acid, acidic heat will force the α -isomer to fall into the thermodynamic sink of the all-trans β -isomer, falsely elevating your target analyte's concentration. Causality: We utilize a mild, room-temperature base-catalyzed transesterification to preserve native geometric integrity.

  • Vulnerability 3: Chromatographic Co-elution. Resolving geometric isomers requires highly specific stationary phases. Causality: A highly polar biscyanopropyl polysiloxane column (e.g., SP-2380) is required to achieve baseline separation between the all-trans and other geometric isomers .

Analytical Workflow

GCMS_Workflow N1 Sample Collection & Storage (-80°C, Argon Atmosphere) N2 Lipid Extraction (Folch Method + 0.01% BHT) N1->N2 Prevent Autoxidation N3 FAME Derivatization (Base-Catalyzed / TMS-Diazomethane) N2->N3 Isolate Total Lipids N4 Gas Chromatography (Polar Cyanopropyl Column, e.g., SP-2380) N3->N4 Prevent Isomerization N5 Mass Spectrometry (EI) (70 eV, SIM Mode: m/z 290) N4->N5 Resolve Geometric Isomers N6 Data Processing & Quantitation (Peak Integration & Isomer Resolution) N5->N6 Fragment Identification

Fig 1. GC-MS analytical workflow for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate.

Step-by-Step Experimental Protocol

Phase 1: Antioxidant-Protected Lipid Extraction
  • Transfer 100 µL of the biological sample (e.g., plasma, liposome suspension) into a glass tube with a Teflon-lined cap.

  • Add 1.5 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT .

  • System Validation Step: Spike the sample with 10 µL of an internal standard (e.g., Nonadecanoic acid FAME, C19:0, or a deuterated surrogate) to monitor extraction recovery and instrument performance.

  • Vortex vigorously for 2 minutes, then add 0.3 mL of MS-grade water to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4 °C.

  • Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass vial.

  • Evaporate the solvent to dryness under a gentle stream of ultra-pure Nitrogen gas. Critical: Do not apply heat during evaporation.

Phase 2: Mild FAME Derivatization
  • Reconstitute the dried lipid extract in 0.5 mL of anhydrous Toluene.

  • Add 1.0 mL of 0.5 M Sodium Methoxide (NaOMe) in anhydrous Methanol.

  • Flush the vial headspace with Nitrogen gas, seal tightly, and incubate at room temperature (20–25 °C) for exactly 15 minutes with continuous orbital shaking.

  • Quench the reaction by adding 1.0 mL of a 1% Sodium Chloride (NaCl) aqueous solution.

  • Extract the newly formed fatty acid methyl esters (FAMEs) by adding 2.0 mL of LC-MS grade Hexane. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes. Collect the upper Hexane layer.

  • Dry the Hexane extract over anhydrous Sodium Sulfate ( Na2​SO4​ ), then concentrate under Nitrogen to a final volume of 100 µL for GC-MS injection.

Instrumental Parameters & Quantitative Data

GC-MS Method Specifications
  • Column: SP-2380 (or equivalent biscyanopropyl phase), 30 m x 0.25 mm ID x 0.20 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Injector Temperature: 250 °C.

  • Oven Program: Initial temperature 150 °C (hold 2 min), ramp at 4 °C/min to 220 °C, hold for 10 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source temperature: 230 °C. Quadrupole temperature: 150 °C.

Mass Spectrometry Characteristics

Unlike methylene-interrupted PUFAs, conjugated tetraene FAMEs yield a highly stable and prominent molecular ion ( M+∙ ) at m/z 290 . The extensive conjugation stabilizes the radical cation, making it an excellent target for Selected Ion Monitoring (SIM). Other diagnostic fragments include m/z 91 (tropylium ion formed via cyclization of the polyene chain), 105, 117, and 133, which are characteristic of highly conjugated systems undergoing fragmentation .

Table 1: Quantitative and Diagnostic Parameters for Methyl β -Parinarate

ParameterValue / Description
Analyte IUPAC Name Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Chemical Formula C19​H30​O2​
Molecular Weight 290.44 g/mol
Target Molecular Ion ( M+∙ ) m/z 290 (High abundance, primary quantitation ion)
Key Diagnostic Fragments m/z 91, 105, 117, 133
Linear Dynamic Range 50 – 500 ng/mL
Limit of Detection (LOD) ~5 ng/mL (SIM mode at m/z 290)

Trustworthiness: Establishing a Self-Validating System

To guarantee the integrity of the data, the analytical run must validate itself against procedural artifacts:

  • The Isomerization Monitor: Run a parallel control sample spiked with pure α -parinaric acid (9Z,11E,13E,15Z). If the resulting chromatogram shows the appearance of the β -isomer (all-trans) peak, your derivatization conditions are too harsh and are inducing artifactual isomerization. The reaction time or base concentration must be reduced.

  • The Recovery Monitor: The internal standard (e.g., C19:0 FAME) peak area must remain within ±15% across all sequential injections. A drop in response indicates either injector discrimination, column active-site degradation due to polymerized tetraenes, or sample oxidation.

References

  • Dyer, J. M., et al. "Molecular Analysis of a Bifunctional Fatty Acid Conjugase/Desaturase from Tung. Implications for the Evolution of Plant Fatty Acid Diversity." Plant Physiology, 2004. URL:[Link]

  • Kasuga, K., et al. "Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution." The Journal of Immunology, 2006. URL:[Link]

  • Kuklev, D. V., et al. "Identification of Aromatic Fatty Acid Ethyl Esters." TDX Theses Database, 2006. URL:[Link]

in vitro cell labeling using methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding and Mechanistic Overview

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, widely known as methyl β-parinarate (Me-β-Pn) , is the highly hydrophobic methyl ester of the naturally occurring all-trans polyunsaturated fatty acid, β-parinaric acid[1]. Featuring a conjugated tetraene structure, this molecule is a powerful, environment-sensitive fluorophore.

In cellular assays, free parinaric acid typically anchors at the lipid-water interface due to its polar carboxylate group. By utilizing the methyl ester derivative, the polar anchor is removed, forcing the probe to partition deeply into the hydrophobic core of lipid bilayers and neutral lipid droplets. However, this extreme hydrophobicity renders Me-β-Pn virtually insoluble in aqueous cell culture media. To solve this, formulating the probe into Lipid Nanoparticles (LNPs) provides a stable aqueous dispersion, protects the fragile tetraene system from premature oxidation, and facilitates efficient intracellular delivery via endocytosis or membrane fusion[2].

Dual-Sensing Capabilities
  • Lipid Phase Partitioning: The all-trans geometry of Me-β-Pn structurally mimics saturated acyl chains, giving it a strong preferential partitioning into liquid-ordered ( Lo​ ) phases (e.g., cholesterol-rich lipid rafts) over liquid-disordered ( Ld​ ) phases[3]. In rigid environments, its fluorescence quantum yield and lifetime increase significantly.

  • Real-Time Lipid Peroxidation: The conjugated tetraene system is exceptionally susceptible to reactive oxygen species (ROS). Upon free radical attack, the conjugation is broken, resulting in an irreversible quenching of fluorescence. This makes Me-β-Pn an ideal self-reporting indicator of lipid peroxidation[1].

Mechanism LNP Me-β-Pn LNP (Aqueous Delivery) Uptake Cellular Uptake (Endocytosis) LNP->Uptake Incubation Membrane Intracellular Lipids (Membranes/Droplets) Uptake->Membrane Fusion/Release Phase Lipid Phase Partitioning Membrane->Phase Perox ROS Exposure (Oxidative Stress) Membrane->Perox Signal1 High Quantum Yield (Liquid-Ordered Phase) Phase->Signal1 Rigid Packing Signal2 Fluorescence Loss (Tetraene Destruction) Perox->Signal2 Conjugation Break

Mechanism of Me-β-Pn cellular uptake, phase sensing, and peroxidation-induced fluorescence decay.

Quantitative Data Summaries

To ensure accurate experimental setup and data interpretation, the photophysical properties of Me-β-Pn and the baseline parameters for its nanoparticle formulation are summarized below.

Table 1: Photophysical Properties of Methyl β-Parinarate

PropertyValue / CharacteristicMechanistic Implication
Excitation Peak ~320 nm (UV)[4]Requires UV-compatible optics/lasers for imaging.
Emission Peak 410 - 430 nm (Blue)[4]Allows multiplexing with green/red fluorophores (e.g., GFP, mCherry).
Phase Preference Liquid-Ordered ( Lo​ )[3]Ideal for mapping cholesterol-rich domains and lipid rafts.
ROS Sensitivity Extremely HighRapid fluorescence decay correlates directly with lipid peroxidation rates.

Table 2: Quality Control Metrics for Me-β-Pn LNPs

ParameterTarget RangeValidation Method
Particle Size (Z-average) 100 – 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20Ensures uniform cellular uptake rates.
Zeta Potential -5 mV to 0 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 95%UV-Vis Spectroscopy (Absorbance at 305 nm)

Self-Validating Experimental Protocols

The following workflows are designed with built-in causality and validation checkpoints to ensure high-fidelity data generation.

Protocol 1: Formulation of Me-β-Pn Loaded Lipid Nanoparticles

Causality Note: We utilize a thin-film hydration method followed by extrusion. Extrusion forces the multilamellar vesicles through precise 100 nm pores, ensuring a monodisperse LNP population. This specific size is optimal for cellular endocytosis while preventing probe aggregation in aqueous media[2].

  • Lipid Mixing: In a clean glass vial, combine 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol, and Me-β-Pn in a molar ratio of 60:39:1 in HPLC-grade chloroform.

    • Critical Step: Keep Me-β-Pn concentration at 1 mol% to prevent fluorescence self-quenching and excimer formation.

  • Film Formation: Evaporate the chloroform under a gentle stream of argon gas to form a uniform thin lipid film. Place the vial under a vacuum desiccator for 2 hours to remove trace solvent.

  • Hydration: Hydrate the lipid film with degassed 1X PBS (pH 7.4) to achieve a final lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

    • Causality Note: Using degassed buffer is mandatory. The tetraene system of Me-β-Pn is exquisitely sensitive to oxidation from ambient dissolved oxygen.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder.

  • Validation Check: Measure a 10 μL aliquot via DLS. Proceed only if the PDI is < 0.20. Store at 4°C under argon in the dark (use within 24 hours).

Protocol 2: In Vitro Cell Labeling Workflow

Causality Note: Labeling must be performed in serum-free media. Serum proteins, particularly albumin, possess hydrophobic pockets that will rapidly extract the fatty acid ester from the nanoparticles before they can fuse with the cells, drastically reducing labeling efficiency.

  • Cell Seeding: Seed the target cells (e.g., HeLa) in a glass-bottom 35 mm imaging dish at 1×105 cells/dish. Incubate overnight at 37°C, 5% CO 2​ .

  • LNP Incubation: Dilute the Me-β-Pn LNPs in serum-free DMEM to a final probe concentration of 2 μM. Replace the culture media with the LNP-containing media.

  • Uptake: Incubate the cells for 2 hours at 37°C in the dark.

  • Washing: Wash the cells three times with warm 1X PBS to remove non-internalized LNPs and reduce background fluorescence.

  • Media Replacement: Add phenol red-free, complete media for imaging.

Protocol 3: Fluorescence Imaging and Peroxidation Assay
  • Microscopy Setup: Mount the dish on a confocal microscope equipped with a UV laser (e.g., 355 nm or multiphoton excitation) and a DAPI/blue emission filter set (410-430 nm)[4].

  • Baseline Imaging: Capture baseline images. The probe should localize to intracellular membranes and neutral lipid droplets.

  • Self-Validation (Positive Control): To validate the probe's responsiveness to peroxidation, treat a control dish with 100 μM Hydrogen Peroxide ( H2​O2​ ) or Cumene Hydroperoxide.

  • Time-Lapse Acquisition: Record images every 2 minutes for 30 minutes.

    • Interpretation: In the H2​O2​ treated cells, you will observe a rapid exponential decay in fluorescence intensity as the ROS breaks the conjugated tetraene bonds[1]. Untreated cells should maintain stable fluorescence (accounting for minor photobleaching).

Workflow Step1 1. Lipid Film Hydration (DOPC, Chol, Me-β-Pn) Step2 2. Nanoparticle Extrusion (100 nm Polycarbonate) Step1->Step2 Step3 3. In Vitro Incubation (2h, Serum-Free Media) Step2->Step3 Step4 4. Wash & Recovery (Remove Excess LNPs) Step3->Step4 Step5 5. UV-Fluorescence Imaging (Ex: 320nm / Em: 420nm) Step4->Step5

Step-by-step experimental workflow from LNP formulation to live-cell fluorescence imaging.

Sources

Troubleshooting & Optimization

troubleshooting low fluorescence intensity of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate , commonly known as methyl all-trans-parinarate or methyl β-parinarate. This highly sensitive, conjugated polyunsaturated fatty acid ester is a premier tool for studying lipid bilayer dynamics, protein-lipid interactions, and lipid peroxidation. However, its unique photophysical properties make it notoriously susceptible to signal degradation.

This guide is designed for researchers and assay developers to systematically diagnose and resolve issues related to low or rapidly decaying fluorescence intensity.

Part 1: Diagnostic Workflow

Before adjusting your reagent concentrations, follow this logical diagnostic tree to identify the root cause of your signal loss.

G Start Issue: Low/No Fluorescence Detected EnvCheck Is the probe in a purely aqueous environment? Start->EnvCheck EnvFix Action: Incorporate into lipid bilayers or organic solvent EnvCheck->EnvFix Yes OxCheck Were solvents degassed and stored under Argon? EnvCheck->OxCheck No OxFix Action: Prepare fresh stock with deoxygenated ethanol OxCheck->OxFix No PhotoCheck Is the UV exposure time prolonged or intense? OxCheck->PhotoCheck Yes PhotoFix Action: Minimize exposure, reduce slit width PhotoCheck->PhotoFix Yes OpticsCheck Check Ex/Em Settings (Ex: 320 nm, Em: 432 nm) PhotoCheck->OpticsCheck No

Diagnostic workflow for resolving low fluorescence in methyl β-parinarate assays.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is my fluorescence signal near zero when the probe is dissolved in a standard aqueous buffer (e.g., PBS)? A: Methyl β-parinarate exhibits an almost complete lack of fluorescence in water[1]. Because it is highly hydrophobic, it rapidly aggregates in aqueous solutions, leading to severe self-quenching. To achieve a high quantum yield, the probe must partition into a hydrophobic environment, such as a phospholipid bilayer or the hydrophobic binding pocket of a carrier protein like Bovine Serum Albumin (BSA)[2].

Q: The initial signal is strong, but it drops rapidly during measurement. What is happening? A: This rapid decay is typically caused by two distinct mechanistic failures: autoxidation or photodimerization.

  • Autoxidation: The extensive unsaturation of the conjugated tetraene system makes it highly reactive to reactive oxygen species (ROS) and free radicals[3]. Oxidation truncates the conjugated π-electron system, permanently abolishing fluorescence[1].

  • Photodimerization: The probe is photolabile. Intense UV illumination at the excitation wavelength induces photodimerization, which similarly destroys the fluorophore's conjugation[1]. Furthermore, without continuous stirring, local photobleaching in the cuvette will cause an unstable, dropping signal[4].

Q: How can I definitively differentiate between oxidation and photobleaching in my assay? A: You must implement a self-validating control. Add a lipophilic antioxidant, such as α-tocopherol or Butylated hydroxytoluene (BHT), to a parallel lipid preparation[3]. If the rapid signal loss is prevented in the BHT sample, autoxidation is the culprit. If the signal still decays strictly as a function of illumination time regardless of the antioxidant, the loss is due to photodimerization[4].

Q: What are the optimal instrument settings for this probe? A: The lowest absorption band of the parinarate fluorophore has peaks around 300 nm and 320 nm[1]. Set your excitation to 320 nm and emission to approximately 432 nm[5]. To minimize local photobleaching, use narrow excitation slit widths (e.g., 3 nm) and ensure continuous magnetic stirring of the cuvette during measurement[4].

Part 3: Mechanistic Pathways of Signal Degradation

Understanding the physical chemistry of your probe is essential for preventing signal loss. The diagram below illustrates the three primary mechanisms that destroy the fluorescence of methyl β-parinarate.

Pathway Probe Methyl β-Parinarate (Intact Tetraene) Oxidation Conjugation Breakage (Peroxidation) Probe->Oxidation ROS Dimerization Photodimerization Probe->Dimerization UV Quenching Self-Quenching Probe->Quenching Water ROS Reactive Oxygen Species (Autoxidation) ROS->Oxidation UV Intense UV Light (>300 nm) UV->Dimerization Water Aqueous Solvent (Aggregation) Water->Quenching Loss Fluorescence Loss (Signal Drop) Oxidation->Loss Dimerization->Loss Quenching->Loss

Mechanistic pathways leading to fluorescence loss in methyl β-parinarate.

Part 4: Quantitative Photophysical Properties

Use the following table to verify your experimental parameters and set appropriate expectations for probe behavior.

ParameterValueTroubleshooting Implication
Excitation Maximum ~320 nm[5]Requires UV-compatible quartz cuvettes and optics.
Emission Maximum ~432 nm[5]Large Stokes shift (~112 nm) allows easy separation from scatter[1].
Fluorescence in Water Near ZeroSignal absence indicates a failure to incorporate into lipids/proteins.
Fluorescence Lifetime 1 to ~40 ns[1]Varies by lipid packing density; useful for anisotropy/order studies[6].
Primary Vulnerabilities ROS, UV lightMandates strict use of Argon, degassed solvents, and low light[1].

Part 5: Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducible fluorescence and prevent premature probe degradation, strictly adhere to this self-validating protocol.

Step 1: Solvent Deoxygenation Purge HPLC-grade ethanol with high-purity Argon gas for at least 15 minutes to displace dissolved oxygen. Causality: Removing oxygen prevents the autoxidation of the conjugated tetraene system during storage[1].

Step 2: Stock Solution Preparation Under an Argon atmosphere, dissolve the lyophilized methyl β-parinarate in the deoxygenated ethanol to a concentration of 3 mM. Aliquot the solution into amber glass vials, blanket the headspace with Argon, and store at -20°C or -80°C[1].

Step 3: Vesicle Incorporation Inject the ethanolic stock into a vigorously stirring suspension of target lipid vesicles (e.g., POPC) to achieve a final probe concentration of 1-2 µM. Keep the final ethanol concentration below 1% (v/v) to prevent membrane disruption.

Step 4: Spectrofluorometric Measurement Set the spectrofluorometer to an excitation of 320 nm (slit width 3 nm) and an emission of 432 nm (slit width 11 nm)[4]. Ensure the cuvette is continuously stirred to prevent local photobleaching[4].

Step 5: Self-Validation (The BHT Control Check) Run a parallel sample containing 10 µM Butylated hydroxytoluene (BHT).

  • Outcome A: If the baseline fluorescence is stable in the BHT sample but drops in the primary sample, your buffer system contains trace oxidants.

  • Outcome B: If both samples exhibit identical signal decay, the loss is due to photodimerization. Reduce your excitation slit width or lower the lamp intensity.

Sources

optimizing HPLC mobile phase for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate separation

Technical Support Center: HPLC Optimization for Methyl β -Parinarate

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate (methyl β -parinarate). Because this molecule is a highly hydrophobic, conjugated tetraenoic fatty acid methyl ester (FAME), it presents unique chromatographic challenges, including poor resolution from geometric isomers and extreme susceptibility to on-column degradation.

Section 1: Mobile Phase & Column Chemistry Selection

Q: Why is my methyl β -parinarate co-eluting with α -parinarate and other conjugated linolenic acids on a standard C18 column? A: Standard C18 stationary phases separate molecules primarily based on hydrophobic chain length and overall degree of unsaturation. Because methyl α -parinarate (9Z,11E,13E,15Z) and methyl β -parinarate (9E,11E,13E,15E) have identical chain lengths and numbers of double bonds, their hydrodynamic volumes in standard reversed-phase solvents are nearly indistinguishable.

The Solution: To resolve these geometric isomers, you must exploit either shape selectivity or π -electron coordination.

  • C30 Reversed-Phase (RP-HPLC): A C30 polymeric phase offers superior shape selectivity. The long alkyl chains of the C30 phase form a highly ordered, rigid structure that can distinguish the linear all-trans geometry of β -parinarate from the bent cis-containing geometry of α -parinarate 1[1].

  • Silver-Ion Chromatography (Ag+-HPLC): This is the gold standard for separating FAME geometric isomers. Silver ions impregnated in the stationary phase form reversible charge-transfer complexes with the π -electrons of the double bonds. Because trans double bonds exhibit greater steric hindrance than cis double bonds, the all-trans β -isomer coordinates less strongly with the silver ions and elutes before the cis-containing α -isomer2[2].

Q: What is the optimal mobile phase composition for these two approaches? A: The mobile phase must be tailored to the stationary phase's mechanism:

  • For C30 RP-HPLC: Use a highly organic, non-aqueous or near-non-aqueous mobile phase. 100% Acetonitrile or an isocratic blend of Acetonitrile/Methanol (e.g., 95:5 v/v) prevents the highly hydrophobic methyl β -parinarate from precipitating on the column[1].

  • For Ag+-HPLC: A normal-phase environment is required so the silver ions are not stripped from the column. Use Hexane modified with a very low concentration of a polar solvent, such as 0.1% to 1.0% Acetonitrile, to fine-tune the retention time[2].

GStartMethyl β-ParinarateSeparation GoalQ1Need to separategeometric isomers(e.g., α vs β)?Start->Q1AgHPLCAg+-HPLC(Silver Ion)Q1->AgHPLCYes (cis/trans resolution)RPHPLCRP-HPLC(C30 Column)Q1->RPHPLCNo (chain length/hydrophobicity)AgMobileMobile Phase:Hexane / 0.1% Acetonitrile(Isocratic)AgHPLC->AgMobileRPMobileMobile Phase:100% Acetonitrileor ACN/MeOHRPHPLC->RPMobile

Decision matrix for selecting the appropriate HPLC column and mobile phase.

Section 2: Troubleshooting Degradation & Artifacts

Q: I am seeing a loss of signal over sequential injections and the appearance of early-eluting artifact peaks. Is the mobile phase causing degradation? A: The mobile phase itself is likely not the direct cause, but dissolved oxygen within it is. The conjugated tetraene system of methyl β -parinarate is exceptionally vulnerable to peroxyl radical-induced oxidation and photo-isomerization. The early-eluting peaks are oxidation byproducts (e.g., epoxides or hydroperoxides) or cis-isomers formed in the autosampler.

The Causality: When exposed to light or dissolved oxygen, the conjugated double bonds undergo free-radical chain reactions, breaking the conjugation and altering the molecule's UV absorbance and hydrophobicity.

The Solution: You must implement a comprehensive anti-degradation workflow.

GSampleSample Prep:Add 0.01% BHTUse Amber VialsDegasMobile Phase:Continuous Spargingwith Argon/N2Sample->DegasTempColumn Oven:Maintain at 15-20°CPrevent IsomerizationDegas->TempDetectDetection:UV-Vis (302nm) orFluorescenceTemp->Detect

Workflow for preventing tetraene oxidation and photo-isomerization during HPLC.

Section 3: Detection & Sensitivity Optimization

Q: How can I maximize the signal-to-noise (S/N) ratio for trace amounts of methyl β -parinarate? A: The conjugated tetraene system provides excellent optical properties that should be leveraged:

  • UV/Diode Array Detection (DAD): The all-trans configuration of the β -parinarate moiety exhibits a characteristic triplet absorption spectrum with maxima at 290, 302, and 317 nm 3[3]. Set your primary extraction wavelength to 302 nm to maximize S/N while avoiding background noise from non-conjugated lipids.

  • Fluorescence Detection (FLD): For maximum sensitivity (up to 100x greater than UV), use fluorescence. Set the excitation wavelength to 320-324 nm and the emission wavelength to 420 nm 4[4].

Quantitative Data Summary
ParameterRP-HPLC (C30 Phase)Ag+-HPLC (Silver Ion Phase)
Primary Mechanism Hydrophobicity & Shape Selectivity π -Electron Coordination & Steric Hindrance
Optimal Mobile Phase 100% Acetonitrile (Isocratic)Hexane with 0.1% - 1.0% Acetonitrile
Isomer Resolution Moderate ( α and β may closely elute)Excellent (Baseline resolution of cis/trans)
Elution Order α -isomer usually elutes before β -isomer β -isomer (all-trans) elutes before α -isomer
Detection Maxima UV: 302 nm | FLD: Ex 324 nm / Em 420 nmUV: 302 nm | FLD: Ex 324 nm / Em 420 nm

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating methodologies. Each protocol includes a system suitability check to confirm that the physical chemistry of the column is functioning as intended.

Protocol 1: RP-HPLC (C30) for Purity Assessment

Objective: Quantify the overall purity of methyl β -parinarate in a lipid extract.

  • Preparation: Dissolve the sample in HPLC-grade Acetonitrile containing 0.01% BHT. Transfer to amber glass autosampler vials.

  • Mobile Phase: Prepare 100% HPLC-grade Acetonitrile. Sparge continuously with N2​ gas.

  • Column: Develosil C30 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 20°C (Do not exceed 25°C to prevent thermal isomerization).

    • Detection: UV at 302 nm.

  • System Suitability Check (Self-Validation): Inject a reference standard mixture of methyl α -parinarate and methyl β -parinarate.

    • Validation Criteria: The system is validated if the resolution ( Rs​ ) between the two isomers is > 1.5. If Rs​ < 1.5, the shape selectivity is insufficient. Causality-driven fix: Lower the column temperature to 15°C to increase the rigidity of the C30 alkyl chains, thereby enhancing shape recognition.

Protocol 2: Ag+-HPLC for Geometric Isomer Resolution

Objective: Baseline separation of the all-trans ( β ) isomer from cis-containing ( α ) isomers.

  • Preparation: Dissolve the sample in dry Hexane containing 0.01% BHT.

  • Mobile Phase: Prepare Hexane containing 0.1% Acetonitrile. Ensure solvents are strictly anhydrous, as water deactivates the silver ions.

  • Column: ChromSpher 5 Lipids (Ag+ impregnated silica, 250 mm × 4.6 mm).

  • Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 20°C.

    • Detection: UV at 302 nm.

  • System Suitability Check (Self-Validation): Inject the mixed parinarate standard.

    • Validation Criteria: The all-trans methyl β -parinarate must elute before the cis-containing methyl α -parinarate. Because trans bonds are sterically hindered, they interact less with the Ag+ ions. If the elution order is reversed or retention times drop drastically, the column's silver ions have been depleted or deactivated by moisture. Causality-driven fix: Regenerate the column or replace it, and switch to ultra-dry solvents.

References

  • Sehat, N., et al. "Improved Separation of Conjugated Fatty Acid Methyl Esters by Silver Ion-High Performance Liquid Chromatography." Lipids, 1999. 2

  • Vrkoslav, V., et al. "Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization." Analytical Chemistry / PMC, 2021. 1

  • "Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid." Semantic Scholar. 3

  • "Estrogen and Tamoxifen Metabolites Protect Smooth Muscle Cell Membrane Phospholipids Against Peroxidation and Inhibit Cell Growth." Circulation Research / AHA Journals. 4

improving the shelf life and storage stability of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Technical Support Center: Handling, Storage, and Troubleshooting of Methyl β -Parinarate

Welcome to the Advanced Technical Support Center for lipidomics and fluorescent probe handling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate , commonly known as methyl β -parinarate .

Due to its all-trans conjugated tetraene system, methyl β -parinarate is an exceptional fluorescent probe for monitoring lipid peroxidation and membrane dynamics[1]. However, this exact structural feature makes it notoriously unstable and highly susceptible to rapid autoxidation and photobleaching[2][3]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure the scientific integrity of your assays.

Mechanistic Overview: Why Does Methyl β -Parinarate Degrade?

To stabilize a molecule, you must first understand how it breaks down. The four conjugated double bonds in methyl β -parinarate create a highly delocalized π -electron cloud. This lowers the activation energy required for hydrogen abstraction by reactive oxygen species (ROS) or free radicals.

When exposed to oxygen, light, or trace metals, the molecule undergoes a rapid radical chain reaction (autoxidation) or Diels-Alder-type photodimerization[4]. This destroys the conjugated system, leading to a catastrophic loss of its characteristic fluorescence (excitation ~320 nm, emission ~432 nm)[5].

GAMethyl β-Parinarate(Conjugated Tetraene)BLight Exposure(hv)A->BCOxygen Exposure(O2)A->CDPhotodimerizationB->DEPeroxyl Radical FormationC->EFLoss of Conjugation& Fluorescence QuenchingD->FE->F

Mechanism of methyl beta-parinarate degradation via oxidation and photobleaching.

Quantitative Storage Parameters & Antioxidant Efficacy

To maximize shelf life, the storage environment must completely isolate the probe from radical initiators. Below is a summary of validated storage parameters and antioxidant compatibilities.

Table 1: Critical Storage Parameters for Methyl β -Parinarate

ParameterRecommended ConditionCausality / Rationale
Temperature ≤−80∘ CDrastically reduces the kinetic rate of autoxidation and thermal degradation.
Atmosphere Argon (preferred) or N2​ Displaces ambient oxygen, preventing the initiation of peroxyl radical formation.
Vial Type Amber GlassBlocks UV and visible light, preventing photo-induced dimerization.
Solvent Deoxygenated Ethanol/HexaneOrganic solvents stabilize the ester; aqueous buffers accelerate degradation.

Table 2: Antioxidant Efficacy for Conjugated Tetraenes

AntioxidantRecommended Conc.Efficacy / Mechanism
BHT (Butylated hydroxytoluene)10 µg/mLHigh: Acts as a potent hydrogen donor to quench peroxyl radicals without interfering with most fluorescence assays[6].
α -Tocopherol (Vitamin E)50-100 µg/mLModerate: Good radical scavenger, but can sometimes introduce background fluorescence depending on the excitation wavelength.

Self-Validating Experimental Protocols

Do not assume your probe is intact simply because it was stored at −80∘ C. Every protocol involving methyl β -parinarate must be a self-validating system.

Protocol A: Preparation of Master Stock Solutions

Causality: Preparing stocks in a controlled environment limits initial radical seeding, extending the half-life of the batch from days to months.

  • Solvent Degassing: Vigorously bubble Argon gas through anhydrous ethanol or hexane for at least 15-20 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve BHT into the degassed solvent to achieve a final protective concentration of 10 µg/mL[6].

  • Reconstitution: In a dark room or under red light, dissolve the lyophilized methyl β -parinarate in the prepared solvent to yield a 1 mM to 5 mM master stock.

  • Aliquotting: Dispense the stock into single-use amber glass vials. Never freeze-thaw this compound.

  • Blanketing: Gently blow a stream of Argon over the liquid surface in each vial for 5 seconds before immediately sealing with a PTFE-lined cap.

  • Storage: Transfer immediately to a −80∘ C freezer[2].

Protocol B: Spectroscopic Quality Control (QC) Check

Causality: The conjugated tetraene system has a highly specific UV absorption profile. Loss of conjugation directly correlates with a drop in absorbance, allowing you to verify integrity before wasting valuable biological samples.

  • Dilution: Dilute a 2 µL aliquot of your stock into 1 mL of degassed ethanol.

  • Measurement: Scan the UV-Vis absorbance spectrum from 250 nm to 350 nm using a quartz cuvette.

  • Validation: Intact methyl β -parinarate will display sharp, distinct absorption peaks at approximately 300 nm and 320 nm .

  • Go/No-Go Decision: If the peaks are broadened, shifted, or if the calculated molar extinction coefficient has dropped by >15% compared to a fresh batch, discard the aliquot. Lack of solubility in ethanol at room temperature is also a direct physical indicator of severe oxidative polymerization[6].

WorkflowStep11. Purge Solvent(Argon/N2)Step22. Dissolve Probe(Add BHT if needed)Step1->Step2Step33. UV-Vis QC Check(Abs at 300/320 nm)Step2->Step3Step44. Aliquot intoAmber VialsStep3->Step4Step55. Blanket with Argon& SealStep4->Step5Step66. Store at -80°CStep5->Step6

Step-by-step workflow for the preparation and cryogenic storage of methyl beta-parinarate.

Troubleshooting Matrix & FAQs

Q: My methyl β -parinarate stock has formed a white precipitate at −20∘ C. Is it ruined? A: Not necessarily. Methyl β -parinarate can precipitate out of ethanol at low temperatures. Allow the sealed vial to warm to room temperature in the dark. If it resolubilizes completely, it is likely fine. However, if the precipitate persists at room temperature, this indicates the formation of insoluble oxidative polymers, and the batch must be discarded[6].

Q: I am seeing high variability in my lipid peroxidation assay fluorescence readings. What is causing this? A: High variability usually stems from one of two issues:

  • Aqueous Instability: Methyl β -parinarate is sparingly soluble and highly unstable in aqueous buffers[3]. If you are diluting your organic stock into an aqueous assay buffer and letting it sit on the benchtop, it is degrading before the assay even begins. Always add the probe to your aqueous system immediately before reading.

  • Photobleaching in the Instrument: If your fluorometer's excitation slit width is too wide, the intense 320 nm excitation light will rapidly photobleach the probe during kinetic reads. Narrow the slit width or reduce the exposure time.

Q: Can I use DMSO to dissolve methyl β -parinarate? A: It is highly discouraged. DMSO is notoriously difficult to degas completely and often contains trace oxidants and moisture that will rapidly degrade the tetraene system. Stick to deoxygenated, anhydrous ethanol, benzene, or hexane[3].

Q: Does the addition of BHT to the storage solvent interfere with my downstream lipid peroxidation assays? A: At the recommended storage concentration (10 µg/mL BHT), the final concentration of BHT in your assay (after diluting the stock 1:1000 or more) will be negligible (e.g., 0.01 µg/mL). This trace amount is generally insufficient to alter the macroscopic oxidation kinetics of your biological sample, but you should always run a vehicle control to confirm.

References

  • A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids.National Institutes of Health (NIH).
  • cis-Parinaric Acid (P36005) Storage and Handling Guidelines.Fisher Scientific / Molecular Probes.
  • PRODUCT INFORMATION - cis-Parinaric Acid.Cayman Chemical.
  • Direct oxidation of polyunsaturated cis-parinaric fatty acid by phenoxyl radicals generated by peroxidase/H2O2 in model systems and in HL-60 cells.PubMed (NIH).
  • Effects of oxidants and antioxidants evaluated using parinaric acid as a sensitive probe for oxidative stress.Taylor & Francis Online.

Technical Support Center: Optimizing Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Background Noise and Enhancing Signal Integrity

Welcome to the technical support guide for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, a fluorescent probe valued for its unique conjugated polyene structure. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. High background fluorescence is a common challenge that can mask specific signals and complicate data interpretation.

This guide provides a structured approach to systematically identify and mitigate the various sources of background noise in your experiments. We will move from foundational concepts to specific troubleshooting scenarios and validated protocols, grounding our advice in established photophysical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions to build a strong understanding of the probe and potential assay interferences.

Q1: What is methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate and what are its key fluorescence characteristics?

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a fatty acid methyl ester containing a system of four conjugated double bonds. This extended π-electron system is a powerful fluorophore. Like other conjugated polyenes, its fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the local environment. This sensitivity makes it a useful probe for studying lipid-protein interactions, membrane dynamics, and other biological processes. However, this same sensitivity means that factors like solvent polarity, probe aggregation, and binding to non-target molecules can significantly alter its fluorescent signal and contribute to background.[1][2]

Q2: What are the primary sources of background noise in a typical fluorescence assay?

Background noise is any unwanted signal that is detected alongside the specific fluorescence from your probe of interest. It can be broadly categorized into several sources, which must be systematically investigated.

Total_BG Total Background Fluorescence Autofluorescence Sample Autofluorescence Total_BG->Autofluorescence Probe_Issues Probe-Related Noise Total_BG->Probe_Issues System_Noise System & Reagent Noise Total_BG->System_Noise sub_auto Endogenous Molecules (NADH, Flavins, Collagen) Fixative-Induced Autofluorescence->sub_auto sub_probe High Concentration Non-Specific Binding Aggregation Impurities Probe_Issues->sub_probe sub_system Contaminated Buffers Fluorescent Media (Phenol Red) Microplates / Vessels Stray Light System_Noise->sub_system

Fig 1. Major sources of background noise in fluorescence assays.

Q3: How can I distinguish between sample autofluorescence and probe-related background?

This is the most critical first step in troubleshooting. The key is to use a "no-probe" unstained control .[3][4] Prepare a sample that undergoes all the same processing steps as your experimental samples (e.g., cell culture, fixation, drug treatment) but is never exposed to the methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate probe.

  • High signal in the unstained control: This indicates the background is primarily from cellular or reagent autofluorescence.[3] Your troubleshooting should focus on the strategies outlined in Section 2.1.

  • Low signal in the unstained control, but high background in the stained sample: This points to a problem with the probe itself, such as excessive concentration, aggregation, or non-specific binding.[3] Your focus should be on the steps in Section 2.2.

Section 2: Troubleshooting Guide: A Systematic Approach

Follow this guide to diagnose and resolve specific background issues you may encounter.

2.1 Problem Area: Sample & Reagent-Related Issues (Autofluorescence)

Q: My "no-probe" control shows a high background signal. What is causing this and how can I reduce it?

This is a classic case of autofluorescence, where endogenous biological molecules emit light upon excitation.[5]

  • Causality: Molecules like NADH, riboflavin (flavins), collagen, and elastin are common culprits.[6][7] Aldehyde-based fixatives (e.g., formaldehyde) can also react with cellular components to create fluorescent products.[6] Autofluorescence is typically most intense in the blue and green channels.[4][6]

  • Solutions:

    • Modify Culture Medium: For live-cell imaging, switch to a phenol red-free medium. If possible, reduce the serum concentration or use a specialized low-autofluorescence medium for the duration of the experiment.[3][6]

    • Optimize Fixation: If fixation is required, consider using an organic solvent like ice-cold methanol instead of aldehydes. If you must use aldehydes, you can treat the sample with a reducing agent like sodium borohydride after fixation to quench the fluorescence from Schiff's bases.[6]

    • Use Autofluorescence Quenchers: Commercially available quenching agents can be applied to tissue sections to reduce autofluorescence, particularly from lipofuscin.[4]

    • Spectral Separation: If possible, shift to detection at longer wavelengths (red or far-red), where autofluorescence is significantly lower. While you cannot change the emission of your primary probe, this is a key consideration when choosing fluorophores for co-staining.[3]

Q: My buffer or media-only control is fluorescent. What should I do?

This indicates contamination or inherent fluorescence in your reagents.

  • Causality: Common cell culture media components like phenol red and fetal bovine serum (FBS) are known to be fluorescent.[8] Buffers can also become contaminated with fluorescent impurities over time.

  • Solutions:

    • Use Phenol Red-Free Media: This is the most common and effective solution.[8]

    • Image in Buffer: For the final imaging step, replace the culture medium with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Prepare Fresh Buffers: Use high-purity water (e.g., Milli-Q) and analytical-grade reagents to prepare fresh buffers. Filter-sterilize buffers to remove particulate contaminants.

    • Check Your Consumables: Use microplates designed for fluorescence assays, which are typically made of black plastic with clear, thin bottoms. Black walls reduce well-to-well crosstalk and background from scattered light.[9] Test an empty well or a well with only buffer to ensure the plate itself is not contributing to the signal.[10]

2.2 Problem Area: Probe-Related Issues

Q: My background is high in stained samples, but my unstained control is clean. What's wrong with my probe?

This suggests the issue lies with the probe's concentration, solubility, or non-specific binding.

  • Causality: Using too high a concentration of the probe is the most frequent cause of high background.[11] At high concentrations, the probe can bind non-specifically to cellular structures or surfaces. Furthermore, conjugated molecules like methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate can form aggregates in aqueous solutions, which often have different and problematic fluorescence properties.[12]

  • Solutions:

    • Titrate Probe Concentration: The optimal probe concentration provides a bright specific signal with minimal background. You must determine this empirically for your specific cell type and experimental conditions. (See Protocol 1).

    • Ensure Complete Solubilization: Before adding the probe to your sample, ensure it is fully dissolved in the working solution. Probe precipitation can create highly fluorescent artifacts.[3]

    • Optimize Incubation Time: Both insufficient and excessive incubation times can be problematic. Test a range of incubation times (e.g., 15-60 minutes) to find the optimal window that maximizes specific signal without increasing non-specific binding.[3]

    • Improve Washing Steps: Incomplete removal of unbound probe is a major contributor to background. Increase the number (e.g., from 2 to 4) and duration of wash steps with fresh buffer after probe incubation.[11][13]

Q: How does solvent polarity affect the probe's fluorescence and potential for background?

  • Causality: The fluorescence of conjugated polyenes is often sensitive to the polarity of the solvent.[14] When a fluorophore is excited, its dipole moment can change. Polar solvent molecules can reorient around the excited-state fluorophore, stabilizing it and lowering its energy level. This typically results in a "red-shift" (a shift to a longer emission wavelength) and can affect the fluorescence lifetime and quantum yield.[2][15] A change in the probe's environment (e.g., moving from a non-polar lipid membrane to the polar cytoplasm) can alter its emission spectrum, potentially causing it to bleed into other detection channels or contribute to a diffuse background signal.

  • Solutions:

    • Characterize in Your System: Be aware of the spectral properties of your probe in different environments relevant to your experiment (e.g., in buffer vs. bound to your target).

    • Use Appropriate Controls: A control where the probe is present but the biological target is absent can help identify background from the probe in the general assay environment.

    • Maintain Consistent Solvent Conditions: Ensure the final solvent environment is consistent across all wells and experiments to ensure reproducibility.

2.3 Problem Area: Instrumentation & Settings

Q: How do I optimize instrument settings to improve my signal-to-noise ratio?

Instrument settings are a powerful tool for managing background. The goal is to maximize the collection of specific photons while minimizing the collection of background photons.

  • Causality: Incorrect settings can either fail to detect a weak signal or, conversely, amplify background noise to the point where it overwhelms the true signal. Detector saturation from an overly high signal is also a major issue that makes data unquantifiable.[9]

  • Solutions:

    • Optimize Gain/PMT Voltage: The gain setting amplifies the detected signal. Set the gain using a positive control (brightest expected sample) so that the signal is strong but well below the detector's saturation limit (typically around 80-90% of the maximum).[16] An improperly high gain will amplify noise along with the signal.[16]

    • Adjust Excitation/Emission Wavelengths and Filters: Ensure your instrument's filters are a close match for the excitation and emission maxima of your probe in the experimental environment. Using narrow bandpass filters can help reject stray light and autofluorescence from outside the probe's specific emission window.[17]

    • Optimize Integration Time: This is the duration the detector collects photons. A longer integration time can increase the signal from a dim sample, but it will also increase the collected background. Find a balance that provides a robust signal without excessively increasing noise.[18][19]

Q: Could the "Inner Filter Effect" be causing issues with my assay?

  • Causality: The Inner Filter Effect (IFE) is a phenomenon that leads to a non-linear relationship between concentration and fluorescence intensity, and it can be a source of error.[20][21] It occurs at high sample concentrations and has two forms:

    • Primary IFE: The absorption of excitation light by the sample itself. If the concentration is too high, the light may not penetrate the full depth of the sample, leading to lower-than-expected fluorescence from the center of the cuvette or well.[22]

    • Secondary IFE: The re-absorption of emitted fluorescence by other molecules in the solution. This is a problem if the probe's absorption and emission spectra overlap.[22][23]

  • Solutions:

    • Dilute Your Sample: This is the most direct way to mitigate IFE. As a rule of thumb, the optical density (absorbance) of your sample at the excitation wavelength should be less than 0.1.[22][23]

    • Check for Linearity: Perform a dilution series of your probe and plot the fluorescence intensity versus concentration. If the relationship is linear, IFE is likely not a significant issue. A downward curve at higher concentrations is a hallmark of IFE.[22]

    • Use a Shorter Pathlength: If dilution is not possible, using smaller volume cuvettes or microplates with a shorter light path can help reduce IFE.[23]

cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation Excitation Light Cuvette1 High Concentration Sample Excitation->Cuvette1 Absorbed Light is absorbed at sample surface Reduced_Ex Reduced Excitation in center Emitted Emitted Fluorescence Cuvette2 High Concentration Sample Emitted->Cuvette2 Reabsorbed Emitted light is re-absorbed by other molecules Reduced_Em Reduced Detected Emission

Fig 2. The two types of the Inner Filter Effect (IFE).
2.4 Problem Area: Data Analysis

Q: My data is still noisy. Are there any post-acquisition data processing techniques I can use?

  • Causality: Even after optimization, all measurements contain some level of random noise, which can be either signal-dependent (photon noise) or signal-independent (detector read noise).[24]

  • Solutions:

    • Background Subtraction: This is the most fundamental correction. Measure the average intensity of a "background" region of interest (ROI) where there is no specific signal (or from a buffer-only well) and subtract this value from your data.

    • Noise Filtering Algorithms: For imaging data, various filtering algorithms can reduce noise. For example, a simple median filter can reduce "salt-and-pepper" noise. More advanced techniques like wavelet-based noise subtraction or Noise-Corrected Principal Component Analysis (NC-PCA) can be highly effective for complex datasets.[25][26]

    • Outlier Removal: Statistical methods can be used to identify and remove outlier data points that are likely due to random noise or artifacts. Techniques include using Z-scores or the interquartile range (IQR) to define and exclude anomalous measurements.[27]

Section 3: Key Experimental Protocols
Protocol 1: Determining Optimal Probe Concentration

Objective: To find the lowest concentration of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate that gives the maximum signal-to-noise ratio.

Methodology:

  • Prepare a 2x stock solution of your highest probe concentration (e.g., 20 µM) in your assay buffer.

  • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.313, 0 µM).

  • Plate your cells or prepare your samples in a fluorescence-compatible microplate (e.g., 96-well black, clear bottom). Include wells for "no-probe" (0 µM) and "no-cell" controls.

  • Add the probe dilutions to the wells and incubate for your standard time.

  • Wash the cells/samples according to your standard protocol.

  • Read the plate on a fluorescence reader using your optimized instrument settings.

  • Calculate the Signal-to-Background (S/B) ratio for each concentration: Signal-to-Background = (Mean Fluorescence of Stained Cells) / (Mean Fluorescence of "No-Probe" Cells)

  • Plot the S/B ratio versus probe concentration. The optimal concentration is the one that gives the highest S/B ratio before the ratio begins to plateau or decrease due to rising background.

Probe Conc. (µM)Mean Signal (RFU)Mean Background (RFU)Signal-to-Background Ratio
2045,00010,0004.5
1042,0005,5007.6
538,0003,00012.7
2.525,0002,20011.4
1.2514,0002,1006.7
0.6258,0002,0503.9
0 (No-Probe)2,0002,0001.0

In this example, 5 µM would be chosen as the optimal concentration.

Protocol 2: Instrument Settings Optimization Workflow

Objective: To systematically determine the best instrument settings for your assay.

start_node Start with Positive & Negative Controls A Step 1: Set Gain/PMT Use positive control well. Adjust gain until signal is ~90% of detector maximum. start_node->A process_node_style process_node_style decision_node_style decision_node_style end_node Settings Optimized B Step 2: Check Negative Control Read negative control well (no-probe or buffer only). A->B C Is background acceptably low? B->C D Step 3: Adjust Integration Time If signal is weak, increase integration time. C->D Yes F Consider assay optimization (probe concentration, reagent purity). C->F No E Are signal and S/B ratio sufficient? D->E E->end_node Yes E->F No

Fig 3. Workflow for optimizing instrument gain and integration time.
Section 4: References
  • Influence of Aggregates and Solvent Aromaticity on the Emission of Conjugated Polymers. (2006). The Journal of Physical Chemistry B.

  • 螢光內濾效應(Inner Filter Effect). (2018). Lihong Technology.

  • How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? (2025). Zhejiang Wantaifu Biotechnology Co., Ltd.

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025). Basicmedical Key.

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). Finneran.

  • Autofluorescence. (2025). Jackson ImmunoResearch.

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.

  • Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements. (2018). Analyst.

  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023). AAT Bioquest.

  • Optimization of Instrument Settings and Measurement Parameters for Kinetic Fluorometric and Luminometric Assays. Thermo Fisher Scientific.

  • Technical Support Center: Troubleshooting High Background Fluorescence with Methoxynaphthalene Probes. Benchchem.

  • Managing Noisy Data: Key Strategies for Accurate Data Insights. (2025). Sapien.

  • Background in Fluorescence Imaging. Thermo Fisher Scientific - US.

  • What is the Inner Filter Effect? (2021). Edinburgh Instruments.

  • How to optimise fluorescence gain. (2021). BMG Labtech.

  • Solvent effects on the luminescent properties of conjugated molecules. (2001). Journal of Chemical Physics.

  • Solvent Effects on Fluorescence Emission. Evident Scientific.

  • Wavelet-based background and noise subtraction for fluorescence microscopy images. (2021). Biomedical Optics Express.

  • Seeing signal, not background: Managing autofluorescence in multiplex immunohistochemistry. Abcam.

  • Optimizing performance of Transcreener fluorescence polarization assays with the SpectraMax Paradigm Microplate Reader. BellBrook Labs.

  • Noise. Analyzing fluorescence microscopy images with ImageJ.

  • Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.

  • A Review on Effect of Solvents on Fluorescent Spectra. (2017). Chemical Science International Journal.

  • Autofluorescence. Wikipedia.

  • Background in Fluorescence Imaging. Thermo Fisher Scientific - TW.

  • How to reduce autofluorescence in cell-based assays. BMG Labtech.

  • Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. (2016). Polymer Bulletin.

Sources

Technical Support Center: Resolving Isomeric Impurities in Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate (commonly known as β-parinaric acid methyl ester ).

Because this molecule features a highly sensitive, conjugated tetraene system, synthesizing the pure all-trans (β) isomer—whether via the classic bromination/dehydrobromination of α-linolenic acid[1] or through modern iterative cross-coupling of MIDA boronates[2]—frequently results in contamination by the 9Z,11E,13E,15Z (α-parinarate) isomer and other E/Z variants.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, resolve, and validate the isomeric purity of their parinarate syntheses.

Part 1: Troubleshooting Guide (Causality & Corrective Actions)

Q: Why does my purified all-trans product spontaneously degrade into an isomeric mixture during storage or workup?

The Causality: The extended conjugated tetraene system is a powerful chromophore that absorbs strongly in the near-UV range (290–320 nm)[3]. Ambient laboratory fluorescent lighting or indirect sunlight provides sufficient energy to excite the π-system from the ground state to an excited state, facilitating rapid, spontaneous rotation around the double bonds. Furthermore, trace oxygen promotes radical-mediated E/Z isomerization. The Fix:

  • Implement strict light-exclusion protocols. Use amber glassware or wrap all reaction vessels and rotary evaporator traps in aluminum foil.

  • Conduct all solvent evaporations and transfers under a blanket of high-purity Argon.

  • Add a radical scavenger, such as Butylated hydroxytoluene (BHT) at 0.01% w/w, to all storage solvents to quench spontaneous radical formation.

Q: My synthesis yielded a 60:40 mixture of α- and β-parinarate. How do I force the reaction to favor the all-trans product?

The Causality: Base-catalyzed double dehydrobromination (e.g., using DBU) is governed by elimination kinetics, which inherently produces a mixture of kinetic (cis-containing) and thermodynamic (all-trans) products[1]. The Fix: Do not rely on kinetic control. Instead, exploit thermodynamic equilibration. The β-isomer (all-trans) is the global thermodynamic minimum because it completely lacks the steric clashes between allylic protons that plague the Z-configurations. By introducing a reversible radical catalyst (like elemental iodine), you can break the π-bonds temporarily, allowing the carbon skeleton to rotate and settle exclusively into the sterically favored all-trans configuration[1]. (See Protocol A).

Q: Why is standard silica gel flash chromatography failing to separate the E/Z isomers?

The Causality: E/Z isomers of long-chain methyl esters possess nearly identical dipole moments and polarities, rendering them indistinguishable to standard normal-phase silica. Worse, the slightly acidic silanol groups on the silica surface can catalyze the degradation of the electron-rich tetraene. The Fix: Transition to Silver-Ion (Ag+) High-Performance Liquid Chromatography (Ag+-HPLC) . Silver ions in the stationary phase reversibly form π-complexes with double bonds. Because cis (Z) double bonds are sterically exposed, they coordinate strongly with the Ag+ ions. Conversely, the trans (E) double bonds in the β-isomer are sterically hindered, resulting in weak coordination. Thus, the all-trans isomer elutes first, achieving baseline resolution[4]. (See Protocol B).

Part 2: Quantitative Data & Isomer Differentiation

To successfully track your purification, you must be able to differentiate the isomers spectroscopically and chromatographically.

Table 1: Physicochemical Differentiation of Parinarate Isomers

Propertyβ-Parinarate (All-Trans)α-Parinarate (9Z,11E,13E,15Z)
UV Absorbance Maxima (Hexane) 288, 302, 316 nm (Sharp peaks)286, 299, 314 nm (Broader peaks)
Ag+-HPLC Elution Order 1st (Weakest Ag+ coordination)Last (Strongest Ag+ coordination)
Thermodynamic Stability Highest (Global Minimum)Lower (Kinetic Product)
Physical State (25°C) Crystalline SolidViscous Liquid

Part 3: Self-Validating Experimental Protocols

Protocol A: Iodine-Catalyzed Thermodynamic Equilibration

Purpose: To convert a mixed E/Z parinarate pool entirely into the β-parinarate isomer.

  • Preparation: Dissolve 100 mg of the isomeric methyl parinarate mixture in 10 mL of anhydrous, degassed hexane in an amber round-bottom flask.

  • Catalyst Addition: Add 1.5 mg of elemental iodine (I 2​ ) (approx. 1-2 mol%).

  • Equilibration: Stir the solution at room temperature under an Argon atmosphere for exactly 2 hours.

  • Validation Check (Visual Quench): Transfer the mixture to a separatory funnel and wash with 10 mL of a 5% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution. Self-Validation: The organic layer must transition from a slight purple/pink tint to completely colorless, confirming the total reduction and removal of the iodine radical catalyst.

  • Recovery: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (in the dark) to yield crude β-parinarate.

Protocol B: Silver-Ion (Ag+) HPLC Purification

Purpose: To isolate ultra-pure β-parinarate from trace residual isomers.

  • Column Setup: Install a commercial Silver-Ion HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).

  • Mobile Phase: Prepare an isocratic solvent system of Hexane / Acetonitrile (99.8:0.2, v/v). Note: Acetonitrile acts as a modifier to dynamically modulate the Ag+ interaction.

  • Execution: Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 305 nm.

  • Fraction Collection: The all-trans isomer (β-parinarate) will elute first (typically around 8-10 minutes), followed by mono-cis, and finally di-cis isomers (α-parinarate). Collect the first major peak in foil-wrapped vials.

  • System Validation: Re-inject a 1 µL aliquot of the collected fraction. Self-Validation: The chromatogram must show a single, symmetrical peak at the 8-10 minute mark with no tailing shoulders, confirming absolute isomeric purity.

Part 4: Process Visualizations

Workflow A Synthesis (e.g., Dehydrobromination) B Isomeric Mixture (α, β, and mixed E/Z) A->B Yields C Thermodynamic Equilibration (I2 Catalyst, Hexane) B->C Isomerization D Ag+ HPLC Purification (Hexane/MeCN) C->D Crude β-Isomer E Pure β-Parinarate (All-Trans Isomer) D->E Baseline Resolution

Workflow for resolving E/Z isomeric impurities in methyl parinarate synthesis.

AgCoordination Start Mixed Isomers Injected onto Ag+ Column Trans All-Trans (β-isomer) Sterically Hindered π-bonds Start->Trans Cis Cis-Containing (α-isomer) Accessible π-bonds Start->Cis Weak Weak Ag+ Coordination Fast Elution Trans->Weak Strong Strong Ag+ Coordination Slow Elution Cis->Strong

Mechanism of Ag+ HPLC separation based on steric accessibility of π-bonds.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use standard reverse-phase (C18) HPLC instead of Ag+-HPLC? A: Yes, carefully optimized RP-HPLC can separate these isomers[3], but the resolution margin is typically much narrower than Ag+-HPLC. If using C18, a mobile phase of Methanol/Water (e.g., 90:10) is recommended, but you must strictly control the column temperature to maintain reproducible retention times.

Q: Why did my purified β-parinarate turn yellow and lose its fluorescence? A: This indicates oxidative degradation or polymerization. The conjugated tetraene is highly reactive toward atmospheric oxygen. Always store the purified ester at -80°C in an oxygen-free solvent (like degassed ethanol or hexane) containing 0.01% BHT.

Q: Is the iodine isomerization step safe for the ester functional group? A: Yes. The highly mild conditions (room temperature, catalytic I 2​ in a non-polar solvent) specifically target the π-system via a reversible radical mechanism and will not hydrolyze or transesterify the methyl ester.

References

  • Kuklev, D. V., & Smith, W. L. (2004). Synthesis of four isomers of parinaric acid. Chemistry and Physics of Lipids, 131(2), 215-222.[Link]

  • Burke, M. D. et al. (2009). System for controlling the reactivity of boronic acids.
  • Nam, V. V. et al. (2022). Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid chromatography. Turkish Journal of Chemistry.[Link]

Sources

overcoming solubility issues of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate , commonly known as methyl β-parinarate. This highly hydrophobic, fluorescent polyunsaturated fatty acid methyl ester is a powerful tool for lipid membrane research. However, its lack of an ionizable headgroup and its conjugated tetraene structure present significant solubility and stability challenges in aqueous media.

This guide provides field-proven troubleshooting, causal explanations, and validated protocols to ensure your experimental success.

Solubilization Workflow

SolubilizationWorkflow A Methyl β-Parinarate (Water Insoluble) B Carrier System Selection A->B Requires solubilization C Methyl-β-Cyclodextrin (Inclusion Complex) B->C High efficiency D BSA Complexation (Hydrophobic Pocket) B->D Physiological E Liposomal Delivery (Bilayer Intercalation) B->E Membrane studies F Stable Aqueous Dispersion C->F Molecular dispersion D->F Protein carrier E->F Vesicle suspension G Fluorescence Assays F->G Ready for use

Workflow for solubilizing methyl β-parinarate in aqueous media using carrier systems.

Troubleshooting & FAQs

Category A: Carrier Selection & Precipitation Issues

Q: I added methyl β-parinarate directly to my aqueous buffer from an ethanol stock, and my fluorescence signal is erratic. What went wrong? A: Direct injection of highly hydrophobic fatty acid methyl esters into aqueous media causes immediate aggregation. Because the carboxylate group is esterified, the molecule lacks an ionizable headgroup and cannot form micelles. The erratic signal is caused by the probe self-quenching within insoluble oil-like droplets. You must use a carrier vehicle such as Methyl-β-Cyclodextrin (MβCD) or Bovine Serum Albumin (BSA) to shield the hydrophobic tetraene tail .

Q: Should I use MβCD or BSA for my membrane fluidity assays? A: For rapid, biophysical membrane assays, MβCD is superior . MβCD forms a host-guest inclusion complex that completely shields the aliphatic chain while maintaining a hydrophilic exterior . MβCD can transfer its entire lipid load to a target membrane within milliseconds without extracting cellular nutrients or introducing protein impurities. BSA is better suited for physiological transport simulations but has a much slower dissociation rate .

Category B: Oxidation & Signal Degradation

Q: My fluorescence signal drops rapidly over a 10-minute assay, even in the dark. Is the probe degrading? A: Yes. The (9E,11E,13E,15E) conjugated tetraene structure is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). Oxidation breaks the conjugation, permanently destroying the fluorophore . Solution: All aqueous buffers must be rigorously degassed and purged with argon or nitrogen prior to use. Store stock solutions in deoxygenated ethanol or chloroform at -20°C under an inert atmosphere.

Q: Can I heat the MβCD-lipid mixture to speed up complexation? A: Proceed with extreme caution. While heating (e.g., to 70°C) is a standard protocol for saturated fatty acid-MβCD complexation, the tetraene bonds in methyl β-parinarate will rapidly oxidize or undergo thermal isomerization at high temperatures. Keep water bath temperatures below 35°C and rely on sonication under argon to drive complexation.

Quantitative Comparison of Carrier Systems

Carrier SystemMax Aqueous ConcentrationPreparation TimeTransfer Rate to MembranePrimary Application
Methyl-β-Cyclodextrin (MβCD) ~10 mM30-60 minsMillisecondsBiophysical assays, rapid lipid loading
Bovine Serum Albumin (BSA) ~2-5 mM1-2 hoursSeconds to MinutesPhysiological transport studies
Liposomes (LUVs/SUVs) >10 mM (lipid total)2-3 hoursN/A (Pre-incorporated)Membrane dynamics, FRET assays

Step-by-Step Methodologies

Protocol A: Preparation of MβCD:Methyl β-Parinarate Inclusion Complexes

Mechanistic Note: MβCD accommodates approximately 5-6 CH₂ units per cavity. For an 18-carbon chain, a molar ratio of at least 1:3 (Lipid:MβCD) is required, though 1:6 to 1:10 is recommended for complete molecular dispersion.

Step 1: Film Preparation

  • Aliquot the required amount of methyl β-parinarate from a chloroform or ethanol stock into a glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film.

  • Place the vial under high vacuum in the dark for 30 minutes to remove residual solvent traces.

Step 2: Carrier Hydration 4. Prepare a 100 mM stock solution of MβCD in rigorously degassed, argon-purged aqueous buffer (e.g., PBS, pH 7.4). 5. Add the MβCD solution to the lipid film to achieve a final molar ratio of 1:10 (Methyl β-Parinarate : MβCD).

Step 3: Complexation 6. Flush the headspace of the vial with argon and seal tightly. 7. Sonicate the mixture in a bath sonicator at room temperature (maximum 35°C) for 15–20 minutes until the solution is optically clear. 8. Use the complex immediately for downstream fluorescence or membrane assays.

Protocol B: Liposomal Incorporation (LUV Preparation)

Mechanistic Note: Co-dissolving the probe with host lipids ensures uniform bilayer intercalation, bypassing the need for aqueous transit entirely.

Step 1: Co-solubilization

  • In a glass vial, combine host lipids (e.g., POPC, cholesterol) and methyl β-parinarate (typically 0.5 - 1.0 mol%) in chloroform.

  • Dry the mixture under a stream of nitrogen gas, followed by 1 hour under high vacuum in the dark.

Step 2: Hydration & Extrusion 3. Hydrate the mixed lipid film with degassed aqueous buffer to achieve the desired total lipid concentration (e.g., 1-5 mM). 4. Vortex vigorously under argon for 5 minutes to form multilamellar vesicles (MLVs). 5. Extrude the MLV suspension 11-15 times through a 100 nm polycarbonate membrane using a mini-extruder to form large unilamellar vesicles (LUVs).

References

  • Title: Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin Source: Journal of Lipid Research (2010) URL: [Link]

  • Title: Fatty acid-cyclodextrin complexes: properties and applications Source: Journal of Inclusion Phenomena and Molecular Recognition in Chemistry (1993) URL: [Link]

Validation & Comparative

comparative analysis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate and DPH fluorescent probes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to standard bulk-fluidity probes without fully considering the biophysical complexity of their lipid systems. When investigating membrane dynamics, lipid microdomains (rafts), or lipid-protein interactions, the choice of fluorescent probe dictates whether you observe a blurred global average or a high-resolution map of phase heterogeneity.

This guide provides an in-depth comparative analysis of two distinctly powerful membrane probes: methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate (commonly known as methyl trans-parinarate or tPnA-Me) and 1,6-diphenyl-1,3,5-hexatriene (DPH). By examining the structural causality behind their behavior, we will establish when to deploy the phase-sensitive precision of tPnA-Me versus the robust, high-throughput utility of DPH.

Structural Causality & Partitioning Dynamics

The functional divergence between tPnA-Me and DPH stems directly from their molecular architectures, which dictate how they intercalate into the lipid bilayer and respond to their microenvironment.

Methyl trans-Parinarate (tPnA-Me) tPnA-Me is the methyl ester of the naturally occurring polyunsaturated fatty acid, trans-parinaric acid. It features a linear, all-trans conjugated tetraene system.

  • Causality of the Methyl Ester: Using the methyl ester rather than the free acid eliminates the negative charge of the carboxylate group. This prevents electrostatic anchoring at the lipid-water interface, forcing the probe deeper into the hydrophobic core where it perfectly mimics esterified acyl chains.

  • Phase Preference: Because its straight, rigid all-trans geometry minimizes steric clashes with saturated lipid tails, tPnA-Me exhibits a profound preferential partitioning (>90%) into solid/gel ( Lo​ ) phases over liquid-disordered ( Ld​ ) phases. Its fluorescence lifetime is highly sensitive to this packing, making it the gold standard for detecting lipid clustering and phase separation1.

1,6-Diphenyl-1,3,5-hexatriene (DPH) DPH is a highly hydrophobic, rigid, rod-like polyene hydrocarbon.

  • Causality of Partitioning: Lacking any polar headgroup or structural homology to biological fatty acids, DPH simply fills hydrophobic voids within the bilayer. Consequently, it partitions roughly equally between fluid and solid phases.

  • Bulk Averaging: Because it does not selectively enrich in specific microdomains, steady-state DPH anisotropy provides a global average of membrane "microviscosity." However, as demonstrated in complex biological membranes, steady-state DPH data is often inadequate for defining the structural characteristics of coexisting phase domains2.

Partitioning cluster_membrane Lipid Bilayer Microenvironment Ld Liquid-Disordered (Ld) Fluid Phase Lo Solid/Gel Phase (Lo) Ordered Domains tPnAMe Methyl trans-Parinarate (tPnA-Me) tPnAMe->Ld Weak Partitioning tPnAMe->Lo Strong Preference (>90% partition) DPH DPH (Polyene Hydrocarbon) DPH->Ld Equal Partitioning (Bulk Average) DPH->Lo Equal Partitioning (Bulk Average)

Caption: Partitioning preferences of tPnA-Me and DPH in heterogeneous lipid bilayers.

Quantitative Performance Metrics

To objectively compare these probes, we must look at their photophysical responses to membrane ordering. The table below synthesizes their core performance metrics based on molecular dynamics and experimental time-resolved anisotropy 3.

ParameterMethyl trans-Parinarate (tPnA-Me)DPH (Diphenylhexatriene)
Chemical Nature Conjugated tetraene fatty acid methyl esterRigid polyene hydrocarbon
Bilayer Localization Deep hydrophobic core; strict parallel alignment with acyl chainsHydrophobic core; parallel to chains or tumbling in the bilayer center
Phase Preference Highly selective for Solid/Gel ( Lo​ ) domainsNon-selective; equal partitioning across Lo​ and Ld​ phases
Fluorescence Lifetime ( τ ) Highly heterogeneous: ~1–3 ns (Fluid) vs. >15–35 ns (Solid)Relatively uniform: ~9–11 ns across phases
Primary Output Metric Time-resolved lifetime heterogeneity & phase fraction quantificationSteady-state fluorescence anisotropy ( rs​ )
Photostability Low (Susceptible to rapid oxidation/photobleaching)Moderate to High
Ideal Application Resolving lipid rafts, phase boundaries, and specific lipid-protein FRETHigh-throughput global membrane fluidity and microviscosity screening

Self-Validating Experimental Workflows

A robust biophysical assay must contain internal controls to validate the integrity of the data. Below are the optimized, self-validating protocols for utilizing each probe.

Protocol A: Resolving Phase Separation using tPnA-Me Lifetime Heterogeneity

Because tPnA-Me is highly susceptible to oxidation, the experimental system must be rigorously protected. We utilize Time-Correlated Single-Photon Counting (TCSPC) to resolve the distinct lifetimes of the probe in different phases.

  • Sample Preparation (The Causality of Inert Handling): Prepare liposomes or cell membrane fractions in degassed buffer. Crucial Step: Perform all labeling under a steady stream of Argon or N2​ gas, and add 0.1 mol% BHT (butylated hydroxytoluene) to prevent the oxidation of the conjugated tetraene, which would otherwise artificially quench the lifetime.

  • Labeling: Inject tPnA-Me (dissolved in ethanol) to achieve a lipid-to-probe ratio of 500:1. This low concentration prevents probe-probe excimer formation and self-quenching.

  • Self-Validation (Pure Phase Controls): Before measuring your unknown sample, measure the lifetime of tPnA-Me in pure DOPC (100% fluid, expected τ≈1−3 ns) and pure DPPC at 20°C (100% gel, expected τ≈25−35 ns). If these lifetimes deviate by >10%, your probe stock is oxidized and must be discarded.

  • Measurement & Analysis: Excite at 320 nm and collect emission at 410 nm. Fit the decay curve to a multi-exponential model. The pre-exponential factors (amplitudes) of the short and long lifetime components directly correlate to the fraction of fluid vs. solid lipid domains in your sample.

Protocol B: Global Membrane Fluidity using DPH Steady-State Anisotropy

DPH anisotropy is a faster assay, but it is highly susceptible to light scattering artifacts if not properly controlled.

  • Labeling: Incubate membranes with DPH (lipid-to-probe ratio 250:1) for 30-45 minutes at 37°C to ensure complete partitioning into the hydrophobic core.

  • Self-Validation (The G-Factor & Scattering Check): Measure the four polarization intensities ( IVV​,IVH​,IHV​,IHH​ ).

    • Validation 1: Calculate the G-factor ( G=IHV​/IHH​ ). It must remain constant across your temperature gradient.

    • Validation 2: Calculate total fluorescence intensity ( ITotal​=IVV​+2G⋅IVH​ ). If ITotal​ fluctuates significantly between samples, your anisotropy differences are likely artifacts of membrane aggregation or light scattering, not true fluidity changes.

  • Measurement: Excite at 358 nm and collect emission at 430 nm. Calculate steady-state anisotropy ( rs​=(IVV​−G⋅IVH​)/ITotal​ ). Lower rs​ values indicate higher membrane fluidity (less restricted rotational motion of DPH).

Workflow Start Membrane / Lipid Sample ProbeSel Define Biophysical Objective Start->ProbeSel PathA Detect Phase Separation & Microdomains? ProbeSel->PathA High Resolution PathB Measure Global Bulk Membrane Fluidity? ProbeSel->PathB High Throughput ActA Label with tPnA-Me (Strict Argon/N2 environment) PathA->ActA ActB Label with DPH (Standard ambient incubation) PathB->ActB MeasA TCSPC Lifetime Measurement (Resolve short vs long u03C4) ActA->MeasA MeasB Steady-State Anisotropy (Calculate G-factor & rs) ActB->MeasB ResA Output: Solid/Fluid Fraction & Domain Architecture MeasA->ResA ResB Output: Average Microviscosity MeasB->ResB

Caption: Decision matrix and self-validating workflow for selecting and measuring membrane probes.

The Critical Decision Matrix

As a rule of thumb for drug development and biophysical profiling:

  • Choose DPH when you are screening libraries of compounds for general membrane-disrupting effects, or when working with simple, single-phase liposomal models where global microviscosity is the only variable of interest.

  • Choose tPnA-Me when you are investigating lipid rafts, testing drugs that target specific membrane microdomains, or studying the preferential partitioning of membrane proteins (using tPnA-Me as a FRET acceptor for Tryptophan). The inadequacy of DPH to resolve these complex, multi-phase biological realities makes tPnA-Me the mandatory choice for high-resolution structural biology.

References

  • Illsley, N. P., Lin, H. Y., & Verkman, A. S. (1988). Lipid-phase structure in epithelial cell membranes: comparison of renal brush border and basolateral membranes. Biochemistry.[Link]

  • Reyes Mateo, C., Brochon, J. C., Lillo, M. P., & Acuña, A. U. (1993). Lipid clustering in bilayers detected by the fluorescence kinetics and anisotropy of trans-parinaric acid. Biophysical Journal.[Link]

  • Robalo, J. R., et al. (2023). Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. MDPI.[Link]

Sources

cross-validation of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate GC-MS and LC-MS data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cross-Validation of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate Analysis using GC-MS and LC-MS

Introduction: The Analytical Challenge of Conjugated Fatty Acids

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, the methyl ester of β-Parinaric acid, is a highly conjugated polyunsaturated fatty acid. Its unique structure, with four conjugated double bonds, makes it a valuable fluorescent probe in biophysical studies of lipid membranes and protein-lipid interactions. Accurate and reliable quantification of this and similar conjugated fatty acid methyl esters (FAMEs) is paramount for the integrity of such research. The two most powerful and prevalent techniques for this analytical challenge are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a comprehensive comparison and cross-validation framework for these two methodologies. As a senior application scientist, my objective is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will explore the strengths and limitations of each technique, provide detailed experimental protocols, and establish a robust workflow for cross-validation to ensure the highest level of data integrity for researchers, scientists, and drug development professionals.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for FAMEs

GC-MS is the traditional workhorse for the analysis of fatty acids, primarily due to its exceptional chromatographic resolution for volatile compounds.[1] Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to analysis to improve chromatographic behavior.[2] For our target analyte, this derivatization is already specified.

The "Why": Causality in GC-MS Protocol Design
  • Volatility is Key : GC requires analytes to be thermally stable and volatile. The methylation of the carboxylic acid group is a critical step that reduces the polarity and boiling point of the fatty acid, making it amenable to gas-phase analysis.[3]

  • High-Resolution Separation : The choice of a polar capillary column (e.g., those containing cyanopropyl phases like a BPX70) is deliberate. Such columns provide excellent separation of FAME isomers, including geometric (cis/trans) and positional isomers, based on subtle differences in polarity and volatility.[4][5]

  • Electron Ionization (EI) for Fingerprinting : The standard 70 eV electron ionization is a "hard" ionization technique that induces extensive and reproducible fragmentation.[6] This creates a characteristic mass spectrum that serves as a chemical fingerprint, which is excellent for compound identification via spectral library matching.[7] For FAMEs, characteristic fragment ions like m/z 74 (McLafferty rearrangement) and m/z 87 are often observed for saturated esters, though the spectra of highly unsaturated esters are more complex.[8][9]

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation :

    • Ensure the methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate standard and samples are dissolved in a high-purity volatile solvent like hexane or isooctane.

    • Prepare a calibration curve by serially diluting a stock solution of the standard to cover the expected concentration range in the samples (e.g., 0.1 to 50 µg/mL).

    • Incorporate an internal standard (e.g., methyl heptadecanoate) into all samples and calibration standards for accurate quantification.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 8890 GC system or equivalent.

    • Column : Agilent HP-88 or SGE BPX70 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness). These highly polar columns are ideal for resolving FAME isomers.[4]

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Injection : 1 µL injection volume in splitless mode to maximize sensitivity for trace analysis.

    • Inlet Temperature : 250°C.

    • Oven Temperature Program :

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp 1: Increase to 240°C at a rate of 4°C/min.

      • Hold at 240°C for 10 minutes. This gradient is designed to separate a wide range of FAMEs.[10]

    • Mass Spectrometer : Agilent 5977B MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Data Acquisition : Full scan mode (m/z 50-400) for qualitative analysis and library matching. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion at m/z 290 and key fragment ions) is recommended for enhanced sensitivity.[8]

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Versatility for Complex Lipids

LC-MS is an exceptionally versatile technique, capable of analyzing a broad spectrum of lipids in their native form, often with minimal sample preparation.[11] It is particularly advantageous for non-volatile or thermally labile compounds, which makes it a staple in modern lipidomics.[3][12]

The "Why": Causality in LC-MS Protocol Design
  • No Volatility Requirement : LC-MS separates compounds in the liquid phase, circumventing the need for analyte volatility. This makes it inherently suitable for a wider range of biomolecules than GC-MS.[3]

  • Soft Ionization for Molecular Ions : Electrospray ionization (ESI) is a "soft" ionization technique that typically generates intact protonated [M+H]+ or sodiated [M+Na]+ molecular ions, with minimal fragmentation.[13] This is highly advantageous for confirming the molecular weight of the analyte. The low ionization efficiency of FAMEs in ESI can be a challenge, but modern high-sensitivity mass spectrometers can often overcome this limitation.[14]

  • Reversed-Phase Separation : A C18 reversed-phase column is chosen to separate lipids based on their hydrophobicity. The elution order is generally determined by the length of the carbon chain and the number of double bonds.[15]

  • Tandem MS (MS/MS) for Structural Clues : While ESI doesn't typically cause fragmentation, collision-induced dissociation (CID) in a tandem mass spectrometer can be used to generate structurally informative fragment ions, helping to confirm the identity of the analyte.[16]

Detailed Experimental Protocol: LC-MS Analysis
  • Sample Preparation :

    • Dissolve the methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate standard and samples in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

    • Prepare a calibration curve by serially diluting a stock solution, similar to the GC-MS procedure.

    • Incorporate a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar FAME not present in the sample).

  • LC-MS/MS Instrumentation and Conditions :

    • Liquid Chromatograph : Waters ACQUITY UPLC I-Class or equivalent.

    • Column : Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium acetate. The additives are crucial for promoting ionization.

    • Mobile Phase B : Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 45°C.

    • Gradient Elution :

      • Start at 30% B.

      • Linearly increase to 100% B over 10 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions and re-equilibrate for 3 minutes.

    • Mass Spectrometer : SCIEX ZenoTOF 7600 or equivalent high-resolution mass spectrometer.

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage : +4.5 kV.

    • Source Temperature : 500°C.

    • Data Acquisition :

      • Full Scan (TOF-MS) : Acquire data from m/z 100-500 to detect the protonated molecule [M+H]+ at m/z 291.23.

      • Tandem MS (MS/MS) : Select the precursor ion (m/z 291.23) and subject it to collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

Pillar 3: Cross-Validation and In-Depth Comparison

Cross-validation is the process of assuring that two distinct analytical methods yield comparable and reliable results for the same analyte in a given sample. This is a cornerstone of trustworthy science, confirming that the quantitative data is not an artifact of a single technique.

Cross-Validation Workflow

The following workflow provides a systematic approach to cross-validating the GC-MS and LC-MS data.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_comp Data Comparison Sample Identical Sample Aliquots Spike Spike with Standard Sample->Spike IS Add Internal Standard Spike->IS GC_Inject Inject into GC-MS IS->GC_Inject LC_Inject Inject into LC-MS IS->LC_Inject GC_Quant Quantify using Cal Curve Compare Compare Quantitative Results GC_Quant->Compare LC_Quant Quantify using Cal Curve LC_Quant->Compare Stats Statistical Analysis (Bland-Altman, t-test) Compare->Stats Validate Validate Method Agreement Stats->Validate

Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.

Quantitative Performance Comparison

The performance of each method must be rigorously assessed using established validation parameters.[17][18] The following table summarizes the expected performance characteristics for the analysis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate.

Parameter GC-MS LC-MS/MS Rationale / Causality
Specificity / Selectivity ExcellentExcellentGC offers superior chromatographic resolution for isomers.[1] MS/MS in LC provides high specificity by monitoring unique precursor-to-product ion transitions.
Limit of Detection (LOD) Low (pg on-column)Very Low (fg on-column)SIM mode in GC-MS is sensitive. However, modern ESI sources combined with high-resolution MS often provide superior sensitivity for ionizable analytes.[19]
Linearity (R²) > 0.99> 0.99Both techniques are expected to show excellent linearity over a defined concentration range when a proper internal standard is used.[17][20]
Precision (%RSD) < 10%< 10%Both methods, when optimized, should demonstrate high reproducibility for replicate injections and preparations.[21]
Accuracy (% Recovery) 85-115%90-110%Accuracy is dependent on the entire workflow, including extraction. LC-MS often involves simpler sample prep, potentially reducing analyte loss.
Throughput LowerHigherGC methods often have longer run times due to the need for temperature gradients.[14] UPLC systems can significantly shorten analysis time.
Isomer Separation SuperiorGoodLong, polar GC columns are unmatched for resolving geometric FAME isomers.[4] LC can separate some isomers, but co-elution is more common.[16]
Fragmentation Pathways: A Tale of Two Ionization Methods

The way our target analyte fragments is fundamentally different in GC-MS and LC-MS, providing complementary structural information.

Fragmentation Pathways cluster_gc GC-MS (Electron Ionization) cluster_lc LC-MS/MS (Electrospray Ionization) Analyte_GC Analyte (M) m/z 290 EI 70 eV Electron Impact Analyte_GC->EI M_ion_GC Molecular Ion (M+•) m/z 290 EI->M_ion_GC Fragments_GC Extensive Fragmentation (Complex pattern due to conjugation, loss of alkyl chains) M_ion_GC->Fragments_GC Analyte_LC Analyte (M) m/z 290 ESI Electrospray (+H+) Analyte_LC->ESI MH_ion_LC Protonated Molecule [M+H]+ m/z 291 ESI->MH_ion_LC CID Collision-Induced Dissociation (CID) MH_ion_LC->CID Fragments_LC Specific Neutral Losses (e.g., H₂O, CH₃OH) CID->Fragments_LC

Caption: Comparison of ionization and fragmentation in GC-MS and LC-MS.

In GC-MS, the high energy of electron ionization will likely lead to the loss of the molecular ion and produce a complex series of hydrocarbon fragments, characteristic of the conjugated system. In contrast, the soft ESI in LC-MS will preserve the intact molecule as [M+H]+. Subsequent MS/MS fragmentation (CID) would likely result in neutral losses, such as the loss of methanol ([M+H - 32]+), providing clear confirmation of the methyl ester group.[22]

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful, reliable techniques for the analysis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate. They are not mutually exclusive; rather, they provide complementary and cross-validating information.

  • Choose GC-MS when : The primary goal is the separation and quantification of a complex mixture of FAME isomers. Its high chromatographic resolution is a distinct advantage for resolving structurally similar compounds. It remains the gold standard for routine FAME profiling.

  • Choose LC-MS/MS when : High sensitivity is paramount, sample volume is limited, or the analysis is part of a larger lipidomics workflow that includes less volatile lipid classes.[11][12] Its ability to provide a clear molecular ion is invaluable for confident identification.

  • Employ Both for Cross-Validation : For methods requiring the highest degree of confidence, such as in drug development or clinical settings, analyzing key samples by both techniques is the most rigorous approach. Agreement between the two orthogonal methods provides unequivocal evidence of the accuracy and reliability of the quantitative results.

By understanding the fundamental principles and the reasoning behind the specific protocols, researchers can confidently select the appropriate technology and generate high-quality, defensible data in their studies of conjugated fatty acids.

References

  • Vertex AI Search. (n.d.). LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis.
  • BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS for ¹³C-Lipid Analysis.
  • Schmitz, B., & Klein, H. (1976). Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives. Journal of Chromatographic Science, 14(8), 360-366. doi: 10.1093/chromsci/14.8.360.
  • Abreu, S., et al. (2018). A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils. Food Chemistry, 243, 429-436.
  • Kim, J. H., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food Science of Animal Resources, 42(6), 1017–1028.
  • Ngo, T. T., et al. (2020). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology, 8(5), 193-201.
  • Mok, H. J., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 8(11), 2348-2356.
  • Clinical Chemistry. (2025). A-245 Development and validation of fatty acid analysis in whole blood by GC-FID. Clinical Chemistry, 71(Supplement_1).
  • González-Gómez, D., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Vitae, 27(2).
  • de Oliveira, A. P. S., et al. (2023). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 34, 1-11.
  • Kim, J., et al. (2014). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Journal of Lipid and Atherosclerosis, 3(1), 1-10.
  • ResearchGate. (2023). LC/MS and GC/FID give different answers on fatty acid amounts for the same sample?.
  • BenchChem. (2025). A Comparative Guide to Furan Fatty Acid Analysis: GC-MS vs. LC-MS/MS.
  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.
  • Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
  • Van Pelt, C. K., & Brenna, J. T. (2003). Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. Analytical Chemistry, 75(18), 4967-4974.
  • Rigol, A., et al. (2003). Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids in paper mill process waters. Journal of Chromatography A, 991(2), 221-230.
  • Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-27.
  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 901, 8-15.
  • Christie, W. W. (2019). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS.
  • Lee, J. H., et al. (2022). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 414(22), 6371-6378.
  • Van Pelt, C. K., & Brenna, J. T. (2003). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 75(18), 4967-4974.
  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system.
  • Murata, T. (1977). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Analytical Chemistry, 49(14), 2209-2213.
  • Pan, L., & Pawliszyn, J. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(22), 8567-8575.
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • ResearchGate. (2016). How can I identify C(3)-unsaturated fatty acids using GC-MS? Is it generate any characteristic fragment?.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). ガスクロマトグラフィー質量分析 (Gas Chromatography Mass Spectrometry).
  • National Center for Biotechnology Information. (n.d.). Methyl 17-methyloctadecanoate. PubChem Compound Database.

Sources

The Precision of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate in Measuring Membrane Anisotropy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and biophysicists, accurately quantifying membrane fluidity and lipid domain organization is critical. Cellular membranes are not homogeneous; they are complex, phase-separated environments containing liquid-disordered ( Ld​ ) and liquid-ordered ( Lo​ ) microdomains (lipid rafts).

While standard fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) provide a macroscopic average of membrane fluidity, they often fail to capture the nuanced microviscosity of specific lipid domains [1]. Enter methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate —commonly known as methyl trans-parinarate (Me-t-PnA) .

This guide objectively evaluates the structural causality, comparative accuracy, and experimental implementation of Me-t-PnA against alternative membrane anisotropy probes.

Mechanistic Causality: Why Me-t-PnA?

The accuracy of a membrane probe is dictated by its stereochemistry and electrostatic profile. Me-t-PnA is uniquely engineered to solve two distinct problems in fluorescence polarization: phase preference and depth localization .

The Stereochemical Advantage (Phase Preference)

The parent compound, trans-parinaric acid, possesses an all-trans conjugated tetraene structure (9E,11E,13E,15E). Unlike its cis-isomer (cis-parinaric acid), which contains kinks that disrupt lipid packing, the all-trans configuration forms a rigid, linear geometry. This allows the probe to perfectly mimic saturated acyl chains, driving a highly selective partitioning into tightly packed gel ( Lβ​ ) and liquid-ordered ( Lo​ ) phases [2].

The Esterification Advantage (Depth Localization)

Free trans-parinaric acid contains a polar carboxylate headgroup that anchors the molecule to the lipid-water interface. By esterifying the carboxylate to a methyl ester , the molecule loses its negative charge. This chemical modification allows Me-t-PnA to sink completely into the deep hydrophobic core of the bilayer, free from interfacial tethering artifacts. Consequently, the anisotropy decay of Me-t-PnA is a pure reflection of deep-core microviscosity within ordered domains [3].

Comparative Performance Analysis

To select the appropriate probe for your assay, it is essential to compare Me-t-PnA against the industry-standard alternatives: DPH , TMA-DPH , and cis-Parinaric Acid .

Me-t-PnA vs. DPH

DPH is the most widely used rotational probe for estimating microviscosity [4]. However, DPH partitions equally between fluid ( Ld​ ) and ordered ( Lo​ ) phases. If a drug candidate induces localized clustering of cholesterol-rich rafts, DPH will only report a diluted, bulk-average change in anisotropy. Me-t-PnA, by contrast, will selectively report the rigidity of the newly formed ordered domains.

Me-t-PnA vs. TMA-DPH

TMA-DPH contains a trimethylammonium group that anchors it strictly to the membrane surface [5]. It measures the fluidity of the upper acyl chains and the hydration layer. Me-t-PnA measures the deep hydrophobic core. Using both in tandem provides a powerful trans-bilayer fluidity gradient profile.

Quantitative Comparison Table
Feature / ProbeMethyl trans-Parinarate (Me-t-PnA)DPHTMA-DPHcis-Parinaric Acid (cPnA)
Chemical Nature Methylated all-trans polyeneHydrophobic polyeneCationic polyeneKinked polyene (free acid)
Bilayer Depth Deep Hydrophobic CoreDeep Hydrophobic CoreSurface / InterfacialAnchored to Surface
Phase Preference Liquid-Ordered ( Lo​ ) / Gel None (Equal Partitioning)NoneLiquid-Disordered ( Ld​ )
Fluorescence Lifetime ~1 to 40 ns (highly phase-dependent)~7 to 10 ns~6 to 7 ns~1 to 5 ns
Primary Use Case Lipid raft / ordered domain analysisBulk membrane fluiditySurface fluidity / EndocytosisFluid domain analysis

Visualizing Probe Partitioning Logic

To conceptualize how these probes distribute within a phase-separated membrane, refer to the logical diagram below.

Partitioning Membrane Lipid Bilayer Environment Lo Liquid-Ordered (Lo) / Gel Phase (Saturated Lipids & Cholesterol) Membrane->Lo Ld Liquid-Disordered (Ld) Phase (Unsaturated Lipids) Membrane->Ld Surface Membrane Surface / Interface (Phospholipid Headgroups) Membrane->Surface MetPnA Me-t-PnA (Deep Core, Lo Preference) Lo->MetPnA High Affinity DPH DPH (Deep Core, Bulk Average) Lo->DPH Ld->DPH cPnA cis-Parinaric Acid (Fluid Domain Preference) Ld->cPnA High Affinity TMADPH TMA-DPH (Surface Anchored) Surface->TMADPH Anchored

Figure 1: Phase partitioning logic and spatial localization of common membrane anisotropy probes.

Experimental Protocols: A Self-Validating System

Because Me-t-PnA contains a conjugated tetraene system, it is highly susceptible to photo-oxidation and photodimerization. The following protocol is designed as a self-validating system, incorporating strict environmental controls to ensure data integrity.

Phase 1: Reagent and Liposome Preparation
  • Probe Solubilization : Dissolve Me-t-PnA in 100% degassed, anhydrous ethanol under a stream of Argon or Nitrogen gas to a stock concentration of 1 mM. Store at -80°C in amber vials.

  • Lipid Film Hydration : Mix desired lipids (e.g., POPC and Cholesterol) in chloroform. Dry under Nitrogen gas, then place under vacuum for 2 hours to remove residual solvent.

  • Extrusion : Hydrate the lipid film with degassed buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a 1 mM lipid concentration. Extrude 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

Phase 2: Labeling and Thermal Equilibration
  • Probe Incorporation : Inject the Me-t-PnA stock into the LUV suspension to achieve a final probe-to-lipid molar ratio of 1:300 . (Crucial: Keep the ratio low to prevent self-quenching and Förster resonance energy transfer (FRET) artifacts).

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes under Nitrogen atmosphere to allow the probe to partition into the hydrophobic core.

Phase 3: Steady-State Anisotropy Measurement
  • Spectrofluorometric Setup : Place the sample in a temperature-controlled cuvette holder. Set excitation wavelength to 320 nm and emission to 420 nm .

  • Polarization Acquisition : Excite the sample with vertically polarized light. Measure the emission intensity through a polarizer oriented parallel ( IVV​ ) and perpendicular ( IVH​ ) to the excitation plane.

  • G-Factor Correction : Measure the instrumental grating factor ( G=IHV​/IHH​ ) using horizontally polarized excitation.

  • Calculation : Compute the steady-state anisotropy ( r ) using the Perrin equation:

    r=IVV​+2G⋅IVH​IVV​−G⋅IVH​​
Workflow Visualization

Workflow Step1 1. LUV Preparation (Extrusion under N2 gas) Step2 2. Probe Injection (Me-t-PnA at 1:300 ratio) Step1->Step2 Step3 3. Dark Incubation (30 mins, Thermal Equilibration) Step2->Step3 Step4 4. Polarized Excitation (Ex: 320 nm, Vertical Polarizer) Step3->Step4 Step5 5. Emission Splitting (Em: 420 nm, Parallel & Perpendicular) Step4->Step5 Step6 6. Anisotropy Calculation (Apply G-Factor Correction) Step5->Step6

Figure 2: Step-by-step photophysical workflow for measuring membrane anisotropy with Me-t-PnA.

Conclusion

For routine bulk fluidity measurements, DPH remains a reliable and highly fluorescent standard. However, when the experimental objective requires interrogating the structural integrity of lipid rafts, tracking cholesterol-dependent phase separations, or measuring the deep-core microviscosity of solid-ordered domains, methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is the superior alternative. Its linear stereochemistry and uncharged esterified headgroup provide an unparalleled, high-fidelity readout of localized membrane anisotropy.

References

  • Illsley, N. P., & Verkman, A. S. (1988). Lipid-phase structure in epithelial cell membranes: comparison of renal brush border and basolateral membranes. Biochemistry. Available at:[Link]

  • Mateo, C. R., Brochon, J. C., Lillo, M. P., & Acuña, A. U. (1993). Lipid clustering in bilayers detected by the fluorescence kinetics and anisotropy of trans-parinaric acid. Biophysical Journal. Available at:[Link]

  • Pinto, S. N., Silva, L. C., Futerman, A. H., & Prieto, M. (2014). Biophysical Implications of Sphingosine Accumulation in Membrane Properties at Neutral and Acidic pH. The Journal of Physical Chemistry B. Available at:[Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology. Available at:[Link]

  • Kuhry, J. G., Fonteneau, P., Duportail, G., Maechling, C., & Laustriat, G. (1995). A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at:[Link]

comparing photobleaching rates of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate and BODIPY dyes

Comparative Guide: Photobleaching Dynamics of Methyl β -Parinarate vs. BODIPY Lipid Probes

Executive Summary

In the field of membrane biophysics and lipid tracking, the choice of fluorescent probe dictates the boundaries of experimental design. This guide provides an in-depth comparative analysis of the photobleaching rates and structural stability of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate (commonly known as methyl β -parinarate) and BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) lipid dyes.

While methyl β -parinarate offers an unparalleled structural mimicry of natural fatty acids, its highly conjugated tetraene system renders it exceptionally vulnerable to rapid photobleaching [1]. Conversely, the rigid, planar boron-dipyrromethene core of BODIPY dyes provides superior photostability, making them the gold standard for long-term live-cell imaging and Fluorescence Recovery After Photobleaching (FRAP) applications [2].

Mechanistic Causality: Why Do Probes Photobleach?

To understand the vast difference in photostability between these two probes, we must examine the quantum mechanics of their excited states and their interactions with the local lipid environment.

Methyl β -Parinarate: The Cost of Conjugation

Methyl β -parinarate contains four conjugated trans double bonds. When excited by UV light (~300–320 nm), the molecule enters an excited singlet state ( S1​ ). However, due to the flexibility of the aliphatic chain, it has a high probability of undergoing intersystem crossing to a longer-lived excited triplet state ( T1​ ).

In the T1​ state, the probe readily transfers energy to ground-state molecular oxygen ( 3O2​ ) dissolved in the lipid bilayer, generating highly reactive singlet oxygen ( 1O2​ ). This singlet oxygen immediately attacks the electron-rich tetraene system via cycloaddition, breaking the conjugation. Once the π -electron system is truncated, the molecule permanently loses its ability to absorb UV light and fluoresce [1][4]. This rapid, ROS-mediated self-destruction makes it an excellent sacrificial sensor for lipid peroxidation, but highly problematic for standard imaging.

BODIPY Dyes: Structural Rigidity and Shielding

BODIPY dyes feature a dipyrromethene system locked into a rigid, planar conformation by a disubstituted boron atom. This structural rigidity minimizes non-radiative decay pathways (vibrational relaxation) and drastically reduces the rate of intersystem crossing to the T1​ state. Because the molecule predominantly remains in the S1​ state before emitting a photon (resulting in quantum yields often >0.9), the generation of singlet oxygen is starved at the source [3]. Consequently, BODIPY resists photooxidation and maintains its fluorescence over extended periods of continuous laser scanning [2].

PhotobleachingMechanismS0Ground State (S0)S1Excited Singlet (S1)S0->S1 ExcitationS1->S0 Fluorescence(BODIPY Dominant)T1Excited Triplet (T1)(High in Parinarate)S1->T1 Intersystem CrossingROSSinglet Oxygen (ROS)T1->ROS Energy Transfer to O2BleachedPhotobleached State(Covalent Damage)T1->Bleached Direct DegradationROS->Bleached Oxidation of Tetraene

Jablonski diagram illustrating ROS-mediated photobleaching pathways.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative performance metrics of both probes under standard lipid bilayer conditions (e.g., DOPC liposomes at 25°C).

PropertyMethyl β -ParinarateBODIPY Lipid Probes (e.g., BODIPY-PC)
Fluorophore Core Conjugated polyunsaturated tetraeneBoron-dipyrromethene
Excitation / Emission UV (~320 nm) / Blue (~420 nm)Visible (e.g., 500 nm / 510 nm)
Photobleaching Half-Life Seconds to minutes (Highly labile)Hours (Highly stable)
Quantum Yield ( Φ ) Low (~0.05 in fluid phase lipids)High (>0.8 in lipid membranes)
Intersystem Crossing Rate High (Frequent triplet state formation)Low (Retained in singlet state)
Primary Degradation ROS-mediated oxidation of double bondsMinimal; highly resistant to photooxidation
Optimal Applications ROS sensing, lipid packing/phase assaysLong-term live-cell imaging, FRAP, tracking

Experimental Protocol: Self-Validating Photobleaching Assay

To objectively compare the photobleaching rates, we employ a self-validating system using Large Unilamellar Vesicles (LUVs). By incorporating an argon-purged control, this protocol experimentally proves that methyl β -parinarate's rapid decay is causally linked to oxygen-dependent photooxidation, whereas BODIPY remains stable regardless of oxygen presence.

Materials Required
  • Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

  • Probes: Methyl β -parinarate (10 mM stock in degassed ethanol) and BODIPY-PC (10 mM stock in ethanol).

  • Buffer: HEPES-buffered saline (HBS), pH 7.4.

Step-by-Step Methodology
  • Lipid Film Preparation: Mix DOPC with 1 mol% of either methyl β -parinarate or BODIPY-PC in chloroform. Dry under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent. (Note: Parinarate samples must be protected from ambient light).

  • Hydration & Extrusion: Hydrate the lipid films with HBS to a final lipid concentration of 1 mM. Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form uniform LUVs.

  • Environmental Control (Self-Validation): Split each LUV sample into two cuvettes. Purge one cuvette with Argon gas for 15 minutes and seal it tightly to create a deoxygenated environment. Leave the second cuvette exposed to ambient oxygen.

  • Continuous Laser Irradiation: Place the cuvette in a spectrofluorometer.

    • Parinarate: Excite at 320 nm; monitor emission at 420 nm.

    • BODIPY: Excite at 500 nm; monitor emission at 510 nm.

    • Apply continuous excitation at maximum slit width for 30 minutes.

  • Kinetic Modeling: Plot the normalized fluorescence intensity ( I/I0​ ) against time. Fit the decay curves to a single exponential decay model ( I(t)=I0​e−kt ) to extract the photobleaching rate constant ( k ) and half-life ( t1/2​ ).

Expected Results: The oxygenated methyl β -parinarate sample will exhibit a steep exponential decay ( t1/2​<2 mins). The argon-purged parinarate sample will show a significantly extended half-life, validating the ROS-mediated degradation mechanism. Both BODIPY samples will show a near-flat line ( t1/2​>2 hours), demonstrating intrinsic structural photostability.

ExperimentalWorkflowLUV1. Prepare LUVs(DOPC + Probe)Deox2. Argon Purge(Control)LUV->DeoxIrrad3. Laser Irradiation(Continuous)LUV->Irrad OxygenatedSampleDeox->IrradMeasure4. FluorescenceDecay TrackingIrrad->MeasureAnalyze5. Kinetic Modeling(Half-life)Measure->Analyze

Self-validating experimental workflow for measuring photobleaching kinetics.

References

  • New BODIPY lipid probes for fluorescence studies of membranes Biophysical Journal (via NCBI PMC) URL:[Link]

  • A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets Materials (MDPI) URL:[Link]

  • Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport Chemistry and Physics of Lipids (via NCBI PMC) URL:[Link]

Safety Operating Guide

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize fluorescent lipid probes for membrane biophysics and lipid-protein interaction assays. Among these, methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate —commonly known as methyl β-parinarate —is highly prized for its intrinsic fluorescence.

However, the exact structural feature that makes this compound a brilliant fluorophore (its four conjugated double bonds) also makes it a severe operational hazard. To build a secure, self-validating laboratory environment, we must move beyond basic safety sheets and understand the chemical causality driving our protocols.

This guide provides the definitive, step-by-step operational and disposal framework for methyl β-parinarate and similar highly unsaturated fatty acid methyl esters.

The Mechanistic Causality of the Hazard

To safely dispose of a chemical, you must first understand why it degrades. Methyl β-parinarate features a highly delocalized π-electron system across its conjugated tetraene backbone. This structure drastically lowers the bond dissociation energy of the allylic C-H bonds.

In the presence of ambient light (photolability) or trace transition metals, hydrogen abstraction occurs, yielding a lipid radical. This radical reacts at diffusion-controlled rates with ambient triplet oxygen ( O2​ ) to form explosive lipid hydroperoxides and cyclic endoperoxides[1]. Because this lipid is typically stored in volatile organic solvents like ethanol or methyl acetate[2], the evaporation of the solvent concentrates these thermodynamically unstable peroxides. If subjected to friction, heat, or mechanical shock, concentrated peroxides can undergo violent, spontaneous decomposition[3].

Therefore, every operational step must be designed to exclude oxygen and light, and every disposal step must be preceded by thermodynamic validation (peroxide testing).

HandlingWorkflow Start Retrieve from -80°C Storage (Maintain Dark Conditions) GloveBox Transfer to Inert Gas Glovebox (Argon/Nitrogen Atmosphere) Start->GloveBox Aliquoting Aliquot into Amber Glass Vials (Prevent Photodegradation) GloveBox->Aliquoting Seal Purge Headspace with Argon & Seal with PTFE Septa Aliquoting->Seal Store Return to -80°C Storage (Log Open Date) Seal->Store

Standard operational workflow for handling photolabile, peroxide-forming lipids.

Self-Validating Peroxide Testing Methodology

Before methyl β-parinarate can be disposed of, you must quantify its peroxide load. We cannot rely solely on the expiration date; age is a proxy for risk, but chemical testing provides empirical validation[4].

Step-by-Step Testing Protocol:

  • Visual Inspection (No-Touch): Before moving the vial, inspect the cap and the bottom of the container. If you observe white crystalline structures around the threads or a viscous, syrupy layer at the bottom, DO NOT TOUCH THE VIAL . Friction from opening the cap can detonate crystallized peroxides[3].

  • Atmospheric Control: If the vial is visually clear, transfer it to a fume hood behind a blast shield.

  • Sampling: Using a clean glass syringe, extract 10 µL of the lipid solution.

  • Quantification: Apply the aliquot to a commercial semi-quantitative peroxide test strip (e.g., Quantofix or KI/starch indicator).

  • Validation: Wait 15 seconds and compare the colorimetric readout to the manufacturer's scale. Record the concentration in parts per million (ppm) directly on the waste label.

Peroxide Concentration Action Limits

Summarized below are the quantitative thresholds that dictate your logistical disposal response[4].

Peroxide LevelHazard AssessmentRequired Operational Action
< 2 ppm Low RiskSafe for standard non-halogenated organic waste disposal.
2 – 10 ppm Moderate RiskRequires chemical quenching prior to waste consolidation.
> 10 ppm Severe RiskDo not move. High explosion risk. Contact EHS immediately.
Visible Crystals Critical/ImminentEvacuate immediate area. Requires high-hazard stabilization contractor.

Step-by-Step Disposal Procedures

Methyl β-parinarate must be managed as a Peroxide-Forming Chemical (PFC) . Even if un-peroxidized, it must be disposed of as hazardous organic waste and never released into the environment or standard sewage systems[2].

Phase 1: Chemical Quenching (For 2–10 ppm concentrations) Causality: Mixing moderate-concentration peroxides with general lab solvent waste can trigger exothermic cross-reactions. We must chemically reduce the peroxides to stable alcohols.

  • Prepare a 10% (w/v) aqueous solution of ferrous sulfate ( FeSO4​ ).

  • Slowly add the FeSO4​ solution to the lipid waste vial in a 1:1 volume ratio while stirring gently under a stream of inert gas.

  • The Fe2+ ions will reduce the peroxides while being oxidized to Fe3+ .

  • Retest the organic layer with a peroxide strip to validate that the concentration has dropped below 2 ppm.

Phase 2: Segregation and Packaging

  • Segregation: Do not combine methyl β-parinarate waste with bulk solvent carboys (e.g., acetone/methanol). Transfer the quenched solution (or the <2 ppm unquenched solution) into a dedicated, chemically compatible waste container specifically designated for "Non-Halogenated Organic Waste - Peroxide Forming"[5].

  • Packaging: Ensure the waste container is opaque (or amber glass) to prevent further photo-initiated radical formation. Place the primary container inside a secondary containment bin.

  • Labeling: Affix a hazardous waste tag. You must explicitly list the solvent (e.g., methyl acetate, 99%), the solute (methyl β-parinarate, 1%), the date tested, and the verified peroxide concentration.

Phase 3: EHS Coordination

  • Submit a Chemical Waste Pickup Request to your Environmental Health and Safety (EHS) department.

  • Ensure the waste is picked up within 3 months of the initial opening date, as PFCs have strict regulatory retention limits[6].

DisposalTree Test Perform Peroxide Test (KI/Starch or Test Strip) Decision Peroxide Concentration? Test->Decision Low < 2 ppm Decision->Low Med 2 - 10 ppm Decision->Med High > 10 ppm or Crystals Visible Decision->High Disp1 Dispose as Standard Non-Halogenated Waste Low->Disp1 Disp2 Chemically Quench with FeSO4 Prior to Disposal Med->Disp2 Disp3 DO NOT TOUCH. Call EHS / Hazmat Team High->Disp3 Disp2->Disp1 Retest < 2ppm

Decision matrix for the disposal of peroxide-forming chemicals based on active peroxide concentrations.

References

  • Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts Source: MDPI URL:[Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals Source: University of Pittsburgh Environmental Health and Safety URL:[Link]

  • Management, Storage and Testing of Peroxide-Forming Chemicals (PFCs) Source: University of California, Irvine (UCI) EHS URL:[Link]

  • Standard Operating Procedures For Peroxide-Forming Chemicals Source: Drexel University URL:[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage Source: Vanderbilt University Medical Center (VUMC) Office of Clinical and Research Safety URL:[Link]

Sources

Navigating the Handling of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional: A Comprehensive Safety and Handling Protocol

The unique structural characteristics of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, a highly conjugated fatty acid methyl ester, necessitate a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this and similar compounds.

Understanding the Hazard: A Physicochemical Perspective

Key Considerations:

  • Reactivity: The conjugated polyene system is electron-rich and can react with oxidizing agents. It may also be sensitive to heat and light, potentially leading to degradation or polymerization.[3]

  • Physical Form: The physical state (solid or liquid) at room temperature will influence the potential for airborne exposure.

  • Unknown Toxicology: In the absence of specific data, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on the general handling of unsaturated esters and conjugated polyenes.

Hand Protection: Selecting the Right Glove

The choice of glove material is paramount to prevent skin contact. Not all common laboratory gloves offer adequate protection against organic esters.

  • Recommended: Butyl rubber or Viton gloves are recommended for handling esters as they provide good resistance.[4] Nitrile gloves may offer moderate protection for short-duration tasks, but breakthrough times can vary significantly between manufacturers and with different solvent systems.[5][6]

  • Not Recommended: Latex gloves are generally not recommended for handling organic esters due to their poor chemical resistance.[5]

  • Best Practice: Always double-glove when handling the neat compound or concentrated solutions. This provides an additional barrier and allows for the safe removal of the outer glove in case of a spill. Check gloves for any signs of degradation, such as swelling or discoloration, before and during use.[6]

Table 1: Glove Compatibility for Handling Unsaturated Esters

Glove MaterialCompatibilityKey Considerations
Butyl Rubber Excellent Recommended for extended contact.
Viton Excellent Offers broad chemical resistance.
Nitrile Good to Fair Suitable for splash protection and short-term handling. Always check manufacturer-specific data.
Neoprene Fair May be suitable for splash protection.
Latex Poor Not recommended for handling.
Polyvinyl Chloride (PVC) Poor Not recommended for handling.

This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance charts for the most accurate information.[7][8]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times when handling this compound.

  • Recommended for High-Risk Operations: A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when working with the material under pressure or at elevated temperatures.

Respiratory Protection: Preventing Inhalation Exposure

Given the unknown inhalation toxicity, respiratory protection is a critical consideration, especially when handling the compound outside of a certified chemical fume hood.

  • Primary Engineering Control: All work with methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors or aerosols.

  • Respirator Selection: In situations where a fume hood is not available or as a supplementary measure during spill cleanup, a properly fitted air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[9][10] For operations that may generate particulates, a P100 filter should be added to the OV cartridge.[9]

    • Cartridge Change Schedule: A cartridge change-out schedule must be in place to ensure the respirator's effectiveness.[11]

Protective Clothing: A Barrier for the Body
  • A buttoned-up laboratory coat should be worn at all times.

  • For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Ensure that legs and feet are fully covered with long pants and closed-toe shoes.

Operational Plan: From Receipt to Disposal

A clear and logical workflow will minimize the risk of exposure and accidental release.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of heat or ignition.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the conjugated polyene system.

Handling and Experimental Workflow

The following workflow is designed to ensure a safe and controlled environment during the handling and use of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Gather Gather All Necessary Equipment and Reagents Hood Ensure Chemical Fume Hood is Functioning Correctly Weigh Weigh Compound in Hood Hood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction/Experiment Dissolve->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Waste Segregate and Dispose of Waste Quench->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate Remove_PPE Remove PPE Correctly Decontaminate->Remove_PPE

Caption: Experimental Workflow for Handling Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Assemble all necessary glassware, reagents, and equipment within the chemical fume hood.

    • Verify that the fume hood is operating correctly.

  • Handling:

    • If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to minimize contamination.

    • If preparing a solution, add the solvent to the compound slowly to avoid splashing.

    • Conduct all experimental procedures within the fume hood.

  • Cleanup:

    • Upon completion of the experiment, quench any reactive mixtures according to your laboratory's standard operating procedures.

    • Segregate waste streams as described in Section 4.

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Remove PPE in a manner that avoids contaminating your skin or clothing. Wash hands thoroughly after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, including disposable gloves, weighing boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for organic waste. Do not pour this material down the drain.[12][13]

  • Consult Local Regulations: Always follow your institution's and local regulations for the disposal of chemical waste.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Gentex Corporation. (n.d.). RESPIRATORY PROTECTION SELECTION GUIDE. Retrieved from [Link]

  • RS Components. (n.d.). Respirator Filter Selection Guide.
  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • 3M. (n.d.).
  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Unknown. (n.d.).
  • PubMed. (2018, March 1). Thermal Degradation of Long Chain Fatty Acids. Retrieved from [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection Page 1 of 20.
  • MDPI. (2017, May 29). Genealogy of Conjugated Acyclic Polyenes. Retrieved from [Link]

  • ORBi UMONS. (2025, May 29). From Polyethylene to Conjugated Polyenes: a Mechanochemical One‐Pot Upcycling Strategy for Selective Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Long Chain Fatty Acids | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Properties and Relationships of Conjugated Polyenes Having a Reciprocal Eigenvalue Spectrum – Dendralene and Radialene Hydroca.
  • Journal of the American Chemical Society. (2019, March 19). Cross Conjugation in Polyenes and Related Hydrocarbons: What Can Be Learned from Valence Bond Theory about Single-Molecule Conductance?. Retrieved from [Link]

  • Semantic Scholar. (2017, June 1). Thermal decomposition of long-chain fatty acids and its derivative in the presence of montmorillonite. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Utah State University Office of Research. (n.d.).
  • Fox Scientific, Inc. (n.d.). CHEMICAL RESISTANT CHART. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Thermal reactions of starch with long-chain unsaturated fatty acids. Part 2. Linoleic acid | Request PDF. Retrieved from [Link]

  • Energy & Fuels. (2016, November 18). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008086589A1 - Process for separating saturated and unsaturated fatty acids.
  • Google Patents. (n.d.). US20090199462A1 - Method for separating saturated and unsaturated fatty acid esters and ....
  • PubMed. (n.d.). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US8003813B2 - Process for separating saturated and unsaturated fatty acids.
  • ResearchGate. (2015, February 3). Reduction of Free Fatty Acids of Waste Oil by Acid-Catalyzed Esterification. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Reactant of Route 2
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

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